IpOHA
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2-[hydroxy(propan-2-yl)amino]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.K/c1-3(2)6(10)4(7)5(8)9;/h3,10H,1-2H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWZDGCPAVYUHT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)C(=O)[O-])O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925172 | |
| Record name | Potassium [hydroxy(propan-2-yl)amino](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125568-35-6 | |
| Record name | N-Hydroxy-N-isopropyloxamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125568356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium [hydroxy(propan-2-yl)amino](oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IpOHA
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-hydroxy-N-isopropyloxamate (IpOHA) is a potent inhibitor of the enzyme ketol-acid reductoisomerase (KARI), a critical component in the branched-chain amino acid (BCAA) biosynthesis pathway in plants, bacteria, and fungi. As this pathway is absent in animals, KARI represents a promising target for the development of novel herbicides and antimicrobial agents. This guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its enzymatic inhibition, the downstream cellular signaling consequences, and relevant experimental protocols.
Core Mechanism: Inhibition of Ketol-Acid Reductoisomerase (KARI)
This compound functions as a transition-state analog inhibitor of KARI (EC 1.1.1.86). KARI is a Mg²⁺ and NAD(P)H-dependent enzyme that catalyzes a two-step reaction: an alkyl migration followed by a reduction, a crucial stage in the biosynthesis of the essential amino acids valine, leucine, and isoleucine.
This compound exhibits competitive inhibition with respect to the enzyme's natural substrate, 2-acetolactate (AL).[1] It binds tightly to the active site of KARI, effectively blocking the catalytic process.[2] The binding of this compound is characterized as slow and tight, forming a nearly irreversible complex with the enzyme in the presence of Mg²⁺ and a nucleotide cofactor.[2][3]
Structural studies have revealed that this compound binds in a multi-dentate manner within the KARI active site.[2][3] Interestingly, crystallographic analysis of Staphylococcus aureus KARI in complex with this compound has shown that only about 25% of the inhibitor remains intact. The majority is reduced in situ to its deoxygenated form. This reduced form binds more rapidly but with a significantly weaker affinity.[2][3] This phenomenon is believed to be the origin of the slow-binding characteristic of this compound.[2]
Quantitative Inhibition Data
The inhibitory potency of this compound and its analogs has been quantified against KARI from various organisms. The inhibition constant (Kᵢ) and the minimum inhibitory concentration (MIC) are key parameters in assessing its efficacy.
| Compound | Target Organism/Enzyme | Kᵢ Value | MIC Value | Reference(s) |
| This compound | Staphylococcus aureus KARI | 7.9 nM | - | [2][3] |
| This compound | Mycobacterium tuberculosis | - | 62 µM & 125 µM | [2] |
| This compound Analog | Mycobacterium tuberculosis KARI | 19.7 nM | - | [4] |
| This compound Prodrug | Mycobacterium tuberculosis H37Rv | - | 2.32 ± 0.04 µM | [4] |
| Deoxy-IpOHA | Staphylococcus aureus KARI | 21 µM | - | [2][3] |
Signaling Pathways Modulated by this compound
The primary effect of KARI inhibition by this compound is the depletion of the intracellular pool of branched-chain amino acids (BCAAs). This BCAA starvation triggers a cascade of downstream signaling events, most notably the Stringent Response in bacteria.
The Stringent Response
The stringent response is a global stress response in bacteria that allows them to adapt to nutrient-poor conditions, including amino acid starvation.[5][6] The key signaling molecules in this pathway are the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp).
When BCAA levels are low, uncharged tRNAs accumulate and bind to the ribosome. This event activates the enzyme RelA, which synthesizes (p)ppGpp from ATP and GTP.[7] (p)ppGpp then acts as a global regulator, binding to RNA polymerase and altering the transcription of a large number of genes.[5][7] This leads to a downregulation of genes involved in growth and proliferation (e.g., those for rRNA and tRNA) and an upregulation of genes for amino acid biosynthesis and stress survival.[7]
Regulation by Lrp and CodY
In addition to the stringent response, BCAA levels also influence the activity of other transcriptional regulators, such as the Leucine-responsive regulatory protein (Lrp) in Gram-negative bacteria and CodY in Gram-positive bacteria.[8]
-
CodY: In the presence of BCAAs and GTP, CodY acts as a repressor of genes involved in amino acid biosynthesis and virulence.[9] When BCAA levels decrease due to this compound action, CodY repression is lifted, leading to the expression of these target genes.[10]
-
Lrp: In E. coli, Lrp senses leucine levels to regulate BCAA biosynthesis and transport.[8]
Below is a diagram illustrating the signaling pathway initiated by this compound.
Experimental Protocols
The following sections provide representative protocols for key experiments used to characterize the mechanism of action of this compound.
KARI Enzyme Inhibition Assay
This protocol describes a continuous spectrophotometric assay to measure the inhibition of KARI by this compound. The assay monitors the consumption of NAD(P)H at 340 nm.
Materials:
-
Purified KARI enzyme
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂
-
NAD(P)H stock solution
-
Substrate: 2-acetolactate (S)-2-acetolactate (can be synthesized or purchased)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer and NAD(P)H at a final concentration of 200 µM.
-
Serial Dilution of this compound: Prepare a serial dilution of this compound in the assay buffer in the 96-well plate. Include a control well with buffer and solvent only (no inhibitor).
-
Enzyme Addition: Add the purified KARI enzyme to each well to a final concentration that gives a linear reaction rate for at least 10 minutes.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the substrate (2-acetolactate) to each well.
-
Monitor Absorbance: Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.
-
To determine the Kᵢ value and the mode of inhibition, repeat the experiment with varying concentrations of the substrate and perform Lineweaver-Burk or non-linear regression analysis.
-
Below is a diagram of the experimental workflow for the KARI inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method to determine the MIC of this compound against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader for measuring optical density (OD) at 600 nm
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow an overnight culture of the bacteria.
-
Dilute the culture in fresh medium to achieve a standardized cell density, typically corresponding to a starting OD₆₀₀ of 0.05-0.1 (approximately 5 x 10⁵ CFU/mL).
-
-
Prepare this compound Dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium.
-
Include a positive control well (medium with bacteria, no this compound) and a negative control well (medium only).
-
-
Inoculate the Plate: Add the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
Alternatively, measure the OD₆₀₀ of each well using a microplate reader.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[11]
-
Crystallization of KARI-IpOHA Complex
This protocol provides a general guideline for obtaining crystals of the KARI-IpOHA complex for X-ray crystallography studies. The specific conditions will need to be optimized for the KARI enzyme from the organism of interest.
Materials:
-
Highly purified and concentrated KARI protein
-
This compound
-
Crystallization screens (commercial or custom-made)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Microscopes for crystal visualization
Procedure:
-
Complex Formation (Co-crystallization):
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method. Pipette small drops of the protein-ligand complex solution and mix them with a range of crystallization screen solutions.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Optimization:
-
Once initial crystal "hits" are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and other additives to obtain larger, well-diffracting crystals.
-
-
Soaking (Alternative to Co-crystallization):
-
If apo-crystals of KARI can be grown, they can be soaked in a solution containing this compound.[14][15]
-
Prepare a "soaking solution" consisting of the mother liquor from the apo-crystal drop supplemented with a high concentration of this compound.
-
Transfer the apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Cryo-protection and Data Collection:
-
Before X-ray diffraction analysis, crystals are typically cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.
-
Mount the cryo-protected crystal and collect diffraction data at a synchrotron source.
-
Conclusion
This compound is a potent, slow-binding, transition-state analog inhibitor of ketol-acid reductoisomerase. Its mechanism of action involves the competitive inhibition of the KARI active site, leading to the depletion of branched-chain amino acids. This starvation triggers the stringent response and other regulatory pathways in bacteria, ultimately leading to growth inhibition. The detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, provides a solid foundation for the rational design and development of next-generation herbicides and antimicrobial agents targeting the BCAA biosynthesis pathway.
References
- 1. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity | Semantic Scholar [semanticscholar.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Crystal Structures of Staphylococcus aureus Ketol-Acid Reductoisomerase in Complex with Two Transition State Analogues that Have Biocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Stringent response - Wikipedia [en.wikipedia.org]
- 7. Stringent response of Escherichia coli: revisiting the bibliome using literature mining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Structure of the Branched-chain Amino Acid and GTP-sensing Global Regulator, CodY, from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 14. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 15. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
IpOHA as a KARI Inhibitor in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, represents a key target for the development of novel herbicides. This pathway is present in plants and microorganisms but absent in animals, offering a high degree of selectivity. N-hydroxy-N-isopropyloxamate, commonly known as IpOHA, is a potent, transition-state analog inhibitor of KARI. Despite its powerful enzymatic inhibition, its development as a commercial herbicide has been limited due to kinetic factors. This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative inhibition data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological and experimental frameworks.
Introduction: The Branched-Chain Amino Acid Pathway
Plants synthesize the essential amino acids valine, leucine, and isoleucine through a conserved pathway located in the chloroplasts.[1][2] This pathway involves four key enzymes:
-
Acetohydroxyacid Synthase (AHAS) : Catalyzes the initial condensation reactions.
-
Ketol-acid Reductoisomerase (KARI) : Performs a two-step reaction involving an isomerization and an NADPH-dependent reduction.[3]
-
Dihydroxyacid Dehydratase (DHAD) : Carries out a dehydration step.
-
Branched-chain Aminotransferase (BCAT) : Completes the synthesis via transamination.
The central role of KARI in producing precursors for all three BCAAs makes it a critical control point in the pathway and an attractive target for inhibition.[4][5]
This compound: Mechanism of Action
This compound is a structural mimic of the transition state of the KARI-catalyzed reaction.[6] Its mode of inhibition is characterized by the following key features:
-
Competitive Inhibition : this compound binds to the active site of KARI, directly competing with the natural substrate, 2-acetolactate.[6]
-
Slow, Tight-Binding : The inhibition is time-dependent. This compound forms an initial encounter complex with the enzyme that slowly isomerizes to a tightly bound, nearly irreversible state.[2] This is reflected in a slow association rate (kon) and an extremely slow dissociation rate (koff). The half-time for the release of this compound from KARI has been estimated to be as long as 6 days.[2]
-
Cofactor Requirement : The tightest binding of this compound requires the presence of Mg²⁺ and the cofactor NADPH, forming a stable quaternary complex (KARI-Mg²⁺-NADPH-IpOHA).[7] Crystal structures confirm that this compound coordinates with two Mg²⁺ ions in the active site, mimicking the substrate's interaction during catalysis.
The slow binding kinetics of this compound are a critical factor in its limited herbicidal efficacy. While it is a potent inhibitor at the enzymatic level, its slow on-rate may allow the plant to mitigate the inhibitory effects by accumulating the substrate (2-acetolactate) or synthesizing new KARI enzyme before complete inhibition is achieved.[6] Another inhibitor, Hoe704, exhibits a much faster association rate and consequently has greater herbicidal activity.[6]
Quantitative Data: Inhibitory Potency
The potency of this compound is best described by its inhibition constant (Kᵢ), which reflects the intrinsic affinity of the inhibitor for the enzyme. Due to its slow, tight-binding nature, Kᵢ is a more accurate measure of potency than IC₅₀ for this compound.
| Target Enzyme Source | Inhibitor | Parameter | Value | Reference(s) |
| Plant KARI | This compound | Kᵢ | As low as 70 nM | [6] |
| Spinach (Spinacia oleracea) KARI | This compound | kₒₙ (association rate) | 1.9 x 10³ M⁻¹s⁻¹ | [3] |
| Spinach (Spinacia oleracea) KARI | Hoe 704 | kₒₙ (association rate) | 2.2 x 10⁴ M⁻¹s⁻¹ | [3] |
| Mycobacterium tuberculosis KARI | This compound | Kᵢ | 97.7 nM | [8][9] |
| Staphylococcus aureus KARI | This compound | Kᵢ | 7.9 nM | [7] |
Experimental Protocols
Protocol for KARI Enzyme Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds like this compound against plant KARI by monitoring the oxidation of NADPH.
Materials:
-
Purified plant KARI enzyme
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
MgCl₂ solution (e.g., 1 M stock)
-
NADPH solution (e.g., 10 mM stock)
-
(S)-2-Acetolactate (substrate) solution (e.g., 100 mM stock)
-
This compound or test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture : In each well of the microplate, prepare a reaction mixture containing the final concentrations of:
-
100 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
200 µM NADPH
-
Desired concentration of this compound (e.g., in a dilution series)
-
Purified KARI enzyme (e.g., 50-100 nM)
-
-
Pre-incubation : Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme. This step is crucial for slow-binding inhibitors like this compound.
-
Initiate Reaction : Start the enzymatic reaction by adding the substrate, (S)-2-acetolactate, to a final concentration (e.g., 2.5 mM).
-
Monitor Absorbance : Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) every 30 seconds for 10-15 minutes. The decrease in A₃₄₀ corresponds to the oxidation of NADPH to NADP⁺.
-
Data Analysis :
-
Calculate the initial reaction velocity (rate of change in A₃₄₀) for each inhibitor concentration from the linear portion of the curve.
-
For determining the inhibition constant (Kᵢ), rates are measured at various substrate and inhibitor concentrations and fitted to appropriate enzyme kinetic models (e.g., Morrison equation for tight-binding inhibitors).[7]
-
Protocol for Whole-Plant Herbicidal Activity Assay (GR₅₀ Determination)
This protocol outlines a method for quantifying the herbicidal effect of this compound on a model plant species like Arabidopsis thaliana by determining the concentration that causes 50% growth reduction (GR₅₀).
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Growth medium (e.g., Murashige and Skoog agar plates or soil pots)
-
This compound stock solution
-
Solvent/surfactant for application (e.g., water with 0.02% Silwet L-77)
-
Controlled environment growth chamber (e.g., 22°C, 16h light/8h dark cycle)
-
Digital scanner or camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Plant Growth : Sow Arabidopsis seeds on the chosen growth medium. If in soil, stratify seeds at 4°C for 2-3 days to synchronize germination. Grow seedlings in the growth chamber until they reach a suitable stage for treatment (e.g., 3-4 true leaves).
-
Prepare Herbicide Doses : Create a serial dilution of this compound in the application solution. Include a solvent-only control. Typical concentrations might range from 1 µM to 1000 µM.
-
Herbicide Application : Apply a uniform volume of each herbicide concentration to a set of replicate plants (e.g., 8-10 plants per concentration). Application can be done by spraying the foliage or adding the compound to the growth medium.
-
Incubation : Return the treated plants to the growth chamber and allow them to grow for a specified period (e.g., 10-14 days).
-
Quantify Growth :
-
Biomass Measurement : For soil-grown plants, carefully excise the rosette at the soil level and measure the fresh weight immediately.
-
Image Analysis : For plate-grown or soil-grown plants, capture high-resolution top-down images. Use image analysis software to quantify the total green pixel area for each plant, which serves as a proxy for biomass.[10]
-
-
Data Analysis :
-
For each plant, calculate the percent growth inhibition relative to the average of the control group: % Inhibition = (1 - [Growth_Treated / Mean_Growth_Control]) * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a log-logistic dose-response curve using statistical software (e.g., R with the drc package, GraphPad Prism).
-
The GR₅₀ value is the herbicide concentration calculated from the curve that corresponds to 50% growth inhibition.[11][12]
-
Conclusion
This compound is a classic example of a potent, slow, tight-binding enzyme inhibitor. Its high affinity for plant KARI, demonstrated by low nanomolar Kᵢ values, validates KARI as a viable herbicide target. However, the kinetic properties of this compound, specifically its slow on-rate, have hindered its commercial success by providing a window for the plant to overcome the initial inhibitory effects. This technical guide provides researchers with the foundational knowledge and detailed methodologies required to study this compound and to design next-generation KARI inhibitors that may overcome these kinetic limitations, potentially leading to the development of new, effective, and selective herbicides.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Thermal and Kinetic Stability of Ketol-Acid Reductoisomerase, a Central Catalyst of a Cell-Free Enzyme Cascade for the Manufacture of Platform Chemicals [mdpi.com]
- 4. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial and plant ketol-acid reductoisomerases have different mechanisms of induced fit during the catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Frontiers | Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
N-Hydroxy-N-isopropyloxamate: A Potent Inhibitor of Ketol-Acid Reductoisomerase for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-hydroxy-N-isopropyloxamate (IpOHA) has been identified as a potent, slow-binding inhibitor of ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. This pathway is essential for bacteria, fungi, and plants, but absent in mammals, making KARI an attractive target for the development of novel antimicrobial agents and herbicides. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound and its analogues, with a focus on its potential as an anti-tuberculosis drug lead. Detailed experimental protocols, quantitative data, and visual diagrams of the relevant biological pathways and experimental workflows are presented to facilitate further research and development in this area.
Discovery and Mechanism of Action
N-hydroxy-N-isopropyloxamate was discovered as a powerful inhibitor of ketol-acid reductoisomerase (KARI, EC 1.1.1.86). KARI catalyzes the second step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This pathway is crucial for the survival of various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. The absence of this pathway in humans makes KARI a promising target for the development of selective antimicrobial drugs.
This compound acts as a reaction-intermediate analogue, binding tightly to the active site of KARI. Its inhibitory activity is time-dependent, indicating a slow formation of a stable enzyme-inhibitor complex. The primary mechanism of action involves the chelation of essential metal ions in the KARI active site, thereby disrupting the enzymatic reaction and halting the BCAA biosynthesis.
Branched-Chain Amino Acid Biosynthesis Pathway and Inhibition by this compound
The following diagram illustrates the branched-chain amino acid biosynthesis pathway, highlighting the role of KARI and its inhibition by N-hydroxy-N-isopropyloxamate.
Synthesis of N-hydroxy-N-isopropyloxamate
The synthesis of N-hydroxy-N-isopropyloxamate and its analogues is a critical step in the exploration of their therapeutic potential. While specific details can be found in the primary literature, a general and plausible synthetic route for this class of hydroxamates is outlined below.
Experimental Protocol: Synthesis of N-hydroxy-N-isopropyloxamate
This protocol describes a representative method for the synthesis of N-hydroxy-N-isopropyloxamate.
Materials:
-
N-isopropylhydroxylamine hydrochloride
-
Ethyl oxalyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation of N-isopropylhydroxylamine: N-isopropylhydroxylamine hydrochloride is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted into an organic solvent. The solvent is then removed under reduced pressure to yield the free hydroxylamine.
-
Acylation: The N-isopropylhydroxylamine is dissolved in an anhydrous solvent such as diethyl ether and cooled in an ice bath.
-
To this solution, triethylamine is added, followed by the dropwise addition of ethyl oxalyl chloride.
-
The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield pure N-hydroxy-N-isopropyloxamate.
-
Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data on Inhibitory and Antimicrobial Activity
The inhibitory potency of N-hydroxy-N-isopropyloxamate and its analogues has been evaluated against KARI from various sources, as well as their antimicrobial activity against Mycobacterium tuberculosis.
Table 1: Inhibitory Activity of N-hydroxy-N-isopropyloxamate (this compound) and Analogues against Ketol-Acid Reductoisomerase (KARI)
| Compound | Target Organism | Ki (nM) | Reference |
| This compound | Mycobacterium tuberculosis | 97.7 | [1] |
| Analogue 1 | Mycobacterium tuberculosis | 19.7 | [1] |
| This compound | Staphylococcus aureus | 7.9 |
Table 2: Antimycobacterial Activity of Prodrugs of this compound Analogues against Mycobacterium tuberculosis H37Rv
| Compound | MIC90 (µM) | Reference |
| Most Active Prodrug | 2.32 ± 0.04 | [1] |
Experimental Workflows
The discovery and evaluation of KARI inhibitors like N-hydroxy-N-isopropyloxamate involve a multi-step process, from initial screening to in-depth characterization.
General Experimental Workflow for KARI Inhibitor Evaluation
The following diagram outlines a typical workflow for the identification and characterization of novel KARI inhibitors.
Conclusion and Future Directions
N-hydroxy-N-isopropyloxamate and its analogues represent a promising class of inhibitors targeting the essential enzyme KARI. Their potent activity against Mycobacterium tuberculosis KARI and the subsequent antimycobacterial effects of their prodrugs highlight their potential as novel anti-TB agents.[1] The detailed understanding of their synthesis and mechanism of action provides a solid foundation for further drug development efforts. Future research should focus on the optimization of the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles for potential clinical applications. The experimental protocols and workflows detailed in this guide serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.
References
The Role of Isopropylmalate Dehydratase (LEU1) in Branched-Chain Amino Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of branched-chain amino acids (BCAAs), particularly leucine, is a vital metabolic pathway in plants, fungi, and bacteria, and is absent in animals. This makes the enzymes within this pathway attractive targets for the development of novel herbicides and antimicrobial agents. This technical guide provides an in-depth exploration of the core enzymes in the leucine-specific biosynthesis pathway, with a focus on isopropylmalate dehydratase (EC 4.2.1.33), also known as isopropylmalate isomerase. This enzyme, encoded by the LEU1 gene in fungi, catalyzes a critical isomerization step. This document details the enzymatic reactions, presents key quantitative data, outlines experimental protocols for enzyme characterization, and provides visual representations of the biochemical pathways and experimental workflows. While the term "IpOHA" is not standard, it is presumed to refer to the hydroxylase or isomerase activity central to this pathway, embodied by isopropylmalate dehydratase.
Introduction to Branched-Chain Amino Acid Biosynthesis
Branched-chain amino acids—valine, leucine, and isoleucine—are essential amino acids for animals, meaning they must be obtained through their diet. In contrast, plants and microorganisms can synthesize these amino acids de novo. The biosynthesis of valine and isoleucine occurs through parallel pathways, and the synthesis of leucine branches off from the valine pathway.[1]
The leucine biosynthesis pathway begins with α-ketoisovalerate, the final precursor in valine synthesis. A series of enzymatic reactions then extends the carbon chain to produce leucine. The enzymes of the leucine-specific pathway are attractive targets for drug and herbicide development due to their absence in mammals.[2]
The Leucine Biosynthesis Pathway
The dedicated pathway to leucine synthesis involves three key enzymatic steps that convert α-ketoisovalerate to α-ketoisocaproate, the immediate precursor to leucine. This is followed by a final transamination step. The enzymes specific to the leucine pathway are α-isopropylmalate synthase, isopropylmalate isomerase, and β-isopropylmalate dehydrogenase.[3][4]
Core Enzymes and Reactions
-
α-Isopropylmalate Synthase (EC 2.3.3.13) : Encoded by genes such as LEU4 and LEU9 in Saccharomyces cerevisiae, this enzyme catalyzes the condensation of acetyl-CoA and α-ketoisovalerate to form α-isopropylmalate.[3][4] This is the first committed step in leucine biosynthesis.
-
Isopropylmalate Isomerase (EC 4.2.1.33) : Also known as isopropylmalate dehydratase and encoded by the LEU1 gene in fungi, this enzyme catalyzes the reversible isomerization of α-isopropylmalate to β-isopropylmalate via a dehydration/hydration reaction, proceeding through an intermediate, 2-isopropylmaleate.[5][6] This enzyme belongs to the aconitase family and contains a [4Fe-4S] cluster.[6][7]
-
β-Isopropylmalate Dehydrogenase (EC 1.1.1.85) : Encoded by the LEU2 gene in fungi, this NAD+-dependent enzyme catalyzes the oxidative decarboxylation of β-isopropylmalate to α-ketoisocaproate.[3][4][8][9]
-
Branched-Chain Amino Acid Aminotransferase (EC 2.6.1.42) : This enzyme catalyzes the final step, the transamination of α-ketoisocaproate to yield L-leucine.
Quantitative Data on Leucine Biosynthesis Enzymes
The following tables summarize key quantitative data for the core enzymes of the leucine biosynthesis pathway from various organisms.
Table 1: Molecular and Kinetic Properties of β-Isopropylmalate Dehydrogenase (LeuB/LEU2)
| Organism | Subunit Molecular Weight (Da) | Native Structure | Km (3-isopropylmalate) | Km (NAD+) | Optimal pH | Optimal Temperature (°C) |
| Thiobacillus ferrooxidans | 38,462 | Dimer | 26 µM | 0.8 mM | 9.0 | 60 |
| Escherichia coli | ~40,000 | Dimer | 105 µM | 321 µM | - | 40 |
| Thermus thermophilus | ~40,000 | Dimer | 80 µM | 630 µM | 7.2 | 75 |
Data sourced from references[1][10].
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assay of a representative enzyme from the leucine biosynthesis pathway, β-isopropylmalate dehydrogenase.
Recombinant Expression and Purification of β-Isopropylmalate Dehydrogenase (e.g., from Arabidopsis thaliana - AtIPMDH2)
This protocol is adapted from studies on plant IPMDH.[11]
-
Cloning and Transformation :
-
The coding sequence for the enzyme is cloned into an expression vector, such as pET-28a, which often includes a purification tag (e.g., a polyhistidine tag).
-
The recombinant plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).
-
-
Protein Expression :
-
Transformed E. coli cells are grown in a rich medium (e.g., Terrific Broth) containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) at 37°C with shaking until the optical density at 600 nm (A600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
The culture is then incubated overnight at a lower temperature (e.g., 18°C) to enhance protein solubility.
-
-
Cell Lysis and Lysate Preparation :
-
Cells are harvested by centrifugation (e.g., 10,000 x g for 10 minutes).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol, 10% glycerol, 1% Tween 20).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation (e.g., 39,000 x g for 60 minutes at 4°C) to remove cell debris.[12]
-
-
Purification by Immobilized Metal Affinity Chromatography (IMAC) :
-
The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.
-
The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole) to remove non-specifically bound proteins.
-
The target protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Further Purification (Optional) :
-
For higher purity, the eluted fractions can be subjected to size-exclusion chromatography (gel filtration) to separate the protein from any remaining contaminants and aggregates.[12]
-
The purity of the protein is assessed by SDS-PAGE.
-
Enzyme Activity Assay for β-Isopropylmalate Dehydrogenase
The activity of β-isopropylmalate dehydrogenase is typically measured by monitoring the production of NADH at 340 nm.
-
Reaction Mixture :
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
NAD+ (e.g., 2 mM)
-
MgCl2 or MnCl2 (e.g., 1 mM)
-
Purified enzyme solution
-
-
-
Initiation and Measurement :
-
The reaction is initiated by the addition of the substrate, 3-isopropylmalate.
-
The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.
-
-
Calculation of Kinetic Parameters :
-
Initial reaction velocities are determined at various substrate concentrations.
-
Kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation.[13]
-
Visualizations: Pathways and Workflows
Branched-Chain Amino Acid Biosynthesis Pathway
Caption: Overview of the branched-chain amino acid biosynthesis pathway.
Leucine-Specific Biosynthesis Pathway
Caption: The dedicated enzymatic steps in the leucine biosynthesis pathway.
Experimental Workflow for Enzyme Characterization
Caption: A generalized workflow for recombinant enzyme characterization.
Conclusion and Future Directions
The enzymes of the leucine biosynthesis pathway, particularly isopropylmalate dehydratase (isomerase), represent validated and promising targets for the development of new antimicrobial and herbicidal agents. A thorough understanding of their structure, function, and kinetics is crucial for structure-based drug design and the development of potent and specific inhibitors. Future research should focus on high-throughput screening for novel inhibitors, detailed structural analysis of enzyme-inhibitor complexes, and the investigation of the regulatory mechanisms governing this pathway in various organisms. This knowledge will be instrumental in creating next-generation compounds to address the growing challenges in agriculture and medicine.
References
- 1. 3-Isopropylmalate dehydrogenase from chemolithoautotroph Thiobacillus ferrooxidans: DNA sequence, enzyme purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Leucine biosynthesis in fungi: entering metabolism through the back door - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. FgLEU1 Is Involved in Leucine Biosynthesis, Sexual Reproduction, and Full Virulence in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure and Mechanism of Isopropylmalate Dehydrogenase from Arabidopsis thaliana: INSIGHTS ON LEUCINE AND ALIPHATIC GLUCOSINOLATE BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of the small subunit of isopropylmalate isomerase (Rv2987c) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and Functional Evolution of Isopropylmalate Dehydrogenases in the Leucine and Glucosinolate Pathways of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of IpOHA (N-hydroxy-N-isopropyloxamate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-hydroxy-N-isopropyloxamate (IpOHA) is a potent, slow-binding inhibitor of ketol-acid reductoisomerase (KARI), a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. This pathway is essential for bacteria, fungi, and plants, but absent in animals, making KARI an attractive target for the development of novel herbicides and antimicrobial agents. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support further research and development efforts. The document summarizes key physicochemical parameters, explores its stability profile, outlines its mechanism of action, and provides detailed experimental methodologies.
Chemical Properties of this compound
This compound is a hydroxamic acid derivative that acts as a transition-state analog inhibitor of KARI. Its chemical structure and fundamental properties are summarized below. While experimental data for some properties are limited, predicted values from computational models provide valuable initial assessments.
Physicochemical Data
The following table summarizes the key chemical properties of this compound. It is important to note that several of these values are predicted and await experimental verification.
| Property | Value | Source |
| IUPAC Name | potassium;2-[hydroxy(propan-2-yl)amino]-2-oxoacetate | PubChem[1] |
| Synonyms | This compound, N-hydroxy-N-isopropyloxamate | PubChem[1] |
| Molecular Formula | C₅H₈KNO₄ | PubChem[1] |
| Molecular Weight | 185.22 g/mol | PubChem[1] |
| Predicted XLogP3 | 0.5 | PubChem[2] |
| Predicted Water Solubility | 23.5 mg/mL | DrugBank[3] |
| Predicted pKa (Strongest Acidic) | 2.79 | DrugBank[3] |
| Physical State | Solid (often as a potassium salt) | DrugBank[3] |
Note: The available data often refers to the potassium salt of this compound. The molecular weight of the free acid form is 147.13 g/mol .
Stability of this compound
Storage and Handling
Commercial suppliers recommend storing this compound as a powder at low temperatures, typically -20°C, to ensure its long-term stability. This suggests that the solid form is relatively stable under these conditions.
Stability in Solution
The stability of this compound in aqueous solutions is a crucial consideration for its use in biological assays and for formulation development. Although specific studies on its degradation under varying pH and temperature conditions are lacking, the hydroxamic acid functional group can be susceptible to hydrolysis, particularly at extreme pH values.
Deoxygenation as a Potential Degradation Pathway
A significant observation regarding this compound's stability comes from crystallographic studies of its complex with KARI. In some instances, the electron density maps reveal the presence of the deoxygenated form of this compound within the enzyme's active site. This suggests that the N-hydroxy group can be reduced, potentially representing a key degradation pathway, especially in a biological environment.
Mechanism of Action and Biological Context
This compound's biological activity stems from its potent and specific inhibition of ketol-acid reductoisomerase (KARI).
The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway
KARI is the second enzyme in the BCAA biosynthesis pathway, which is responsible for the production of valine, leucine, and isoleucine. This pathway is initiated from pyruvate and involves a series of enzymatic reactions.
Inhibition of KARI
This compound is a slow-binding inhibitor of KARI, meaning it forms a tight enzyme-inhibitor complex over a period of minutes. This inhibition is time-dependent and, in some cases, has been described as nearly irreversible. The slow on-rate and very slow off-rate contribute to its potency.
The mechanism of inhibition involves this compound acting as a transition-state analog, mimicking the intermediate of the reaction catalyzed by KARI. The hydroxamate moiety is crucial for its inhibitory activity, as it chelates the magnesium ion in the enzyme's active site.
Experimental Protocols
This section provides an overview of methodologies relevant to the study of this compound.
Synthesis of N-hydroxy-N-isopropyloxamate (this compound)
General Caution: The synthesis should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment.
Ketol-Acid Reductoisomerase (KARI) Inhibition Assay
The activity of KARI and its inhibition by this compound can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[4]
Materials:
-
Purified KARI enzyme
-
This compound stock solution (in a suitable solvent like DMSO or buffer)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.0, containing MgCl₂)
-
NADPH solution
-
Substrate solution (e.g., α-acetolactate)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NADPH, and the KARI enzyme.
-
To determine the IC₅₀, add varying concentrations of this compound to different cuvettes and pre-incubate with the enzyme for a defined period (e.g., 10-30 minutes) to allow for slow binding.
-
Initiate the enzymatic reaction by adding the substrate (α-acetolactate).
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a valuable research tool for studying the BCAA biosynthesis pathway and a promising lead compound for the development of new herbicides and antimicrobial agents. However, a comprehensive understanding of its chemical properties and stability is still lacking. Future research should focus on:
-
Experimental determination of key physicochemical properties: pKa, aqueous solubility, and melting point need to be experimentally verified.
-
Systematic stability studies: A thorough investigation of this compound's stability under various pH, temperature, and light conditions is essential for formulation development.
-
Identification of degradation products: Characterizing the degradation products of this compound will provide insights into its stability and potential metabolic fate.
-
Development and publication of a detailed synthesis protocol: A robust and accessible synthesis method would greatly facilitate further research.
Addressing these knowledge gaps will be crucial for unlocking the full potential of this compound and its analogs in agricultural and pharmaceutical applications.
References
solubility of IpOHA in different research solvents
An In-depth Technical Guide to the Solubility of Phloretic Acid
Introduction
This technical guide provides a comprehensive overview of the solubility of phloretic acid in various research solvents. Phloretic acid, also known as 3-(4-hydroxyphenyl)propanoic acid, is a phenolic compound of significant interest in biomedical research.[1][2] It is a metabolite of flavonoids and is produced by the reduction of p-coumaric acid.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed solubility data, experimental protocols, and insights into its biological pathways. It is important to note that the compound referred to as "IpOHA" or "Iso-p-hydroxy-phenyl-hydro-acrylic acid" is most likely Phloretic Acid, as it is a common synonym for Desaminotyrosine (DAT), which is structurally identical to tyrosine without the alpha-amino group.[1]
Solubility of Phloretic Acid
The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The solubility of phloretic acid has been determined in several common research solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for phloretic acid in various solvents.
| Solvent | Chemical Formula | Solubility | Molar Concentration (mM) | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL | 601.76 | Shake-Flask (Assumed) | Ultrasonic assistance may be required.[2] |
| Water (H₂O) | H₂O | 33.33 mg/mL | 200.57 | Shake-Flask (Assumed) | Ultrasonic assistance may be required.[2] |
| Phosphate-Buffered Saline (PBS) | - | 100 mg/mL | 601.76 | Shake-Flask (Assumed) | Clear solution; ultrasonic assistance needed.[2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | - | ≥ 2.5 mg/mL | ≥ 15.04 | In Vivo Formulation Study | Clear solution.[2] |
Qualitative Solubility Information
Phloretic acid is also reported to be soluble in ethanol, ether, and ethyl acetate, particularly in hot water.[3] Conversely, it is described as insoluble in benzene and chloroform.[3] Like other phenolic acids, its solubility is influenced by the polarity of the solvent, generally showing higher solubility in polar organic solvents.
Experimental Protocol: Determination of Equilibrium Solubility
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol outlines the general steps for determining the solubility of phloretic acid in a given solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Principle
An excess amount of the solid compound is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.
Materials and Equipment
-
Phloretic acid (solid)
-
Solvent of interest
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV-Vis detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of phloretic acid to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker.
-
Allow the suspension to settle for a short period.
-
To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of phloretic acid of known concentrations in the solvent.
-
Develop a suitable HPLC method for the analysis of phloretic acid. A reversed-phase C18 column is often used for phenolic acids, with a mobile phase consisting of a mixture of acidified water and an organic solvent like acetonitrile or methanol.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
Experimental Workflow Diagram
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Biological Signaling Pathways
Phloretic acid has been shown to modulate key signaling pathways involved in stress resistance and longevity.
Insulin/IGF-1 and Autophagy Pathways
Research in Caenorhabditis elegans has demonstrated that phloretic acid enhances stress resistance and extends lifespan by interacting with the insulin/IGF-1 signaling pathway and inducing autophagy.[4] Phloretic acid is hypothesized to activate the transcription factors DAF-16 (the nematode homolog of mammalian FOXO), HSF-1, and SKN-1, which are downstream of the insulin signaling pathway.[4] Its life-extending effects are also dependent on the regulation of the autophagy pathway.[4]
Caption: Phloretic acid's role in the Insulin/IGF-1 and Autophagy pathways.
Conclusion
This technical guide provides essential information on the solubility of phloretic acid, a compound with significant potential in various research fields. The provided data and protocols are intended to facilitate experimental design and interpretation for researchers working with this molecule. The elucidation of its involvement in key biological signaling pathways further underscores its importance as a subject of ongoing scientific investigation.
References
- 1. Phloretic acid - Wikipedia [en.wikipedia.org]
- 2. Phloretic acid | Mechanism | Concentration [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Phloretic acid requires the insulin/IGF-1 pathway and autophagy to enhance stress resistance and extend the lifespan of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxy-N-isopropyloxamate (IpOHA) is a potent, transition-state analog inhibitor of the enzyme Ketol-Acid Reductoisomerase (KARI). KARI is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for the growth of plants, bacteria, and fungi, but is absent in animals. This makes KARI a promising target for the development of novel herbicides and antimicrobial agents. This technical guide provides a comprehensive review of the literature on this compound and related compounds, focusing on their mechanism of action, inhibitory activity, and the experimental methodologies used to characterize them.
Mechanism of Action
This compound functions as a competitive inhibitor of KARI by mimicking the transition state of the enzyme-catalyzed reaction. The BCAA biosynthesis pathway is initiated from pyruvate and leads to the production of leucine, isoleucine, and valine. KARI catalyzes the second step in this pathway, the conversion of acetolactate to dihydroxy-isovalerate. This compound binds tightly to the active site of KARI, preventing the natural substrate from binding and thereby halting the BCAA synthesis.
Caption: General workflow for a KARI inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following is a general protocol for Mycobacterium tuberculosis.
Materials:
-
M. tuberculosis culture
-
Middlebrook 7H9 broth supplemented with 10% OADC
-
Sterile 96-well U-shaped microplates
-
Antimicrobial agent stock solution
-
Sterile water and glass beads
-
Nephelometer and McFarland standards
-
Inverted mirror or microplate reader
Procedure:
-
Inoculum Preparation:
-
Harvest M. tuberculosis colonies and transfer to a tube with sterile water and glass beads.
-
Vortex to create a uniform suspension.
-
Allow large particles to settle and transfer the supernatant to a new tube.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a nephelometer.
-
Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 105 CFU/mL.
-
-
Plate Preparation:
-
Prepare two-fold serial dilutions of the antimicrobial agent in the microplate wells using Middlebrook 7H9 broth.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Seal the plate and incubate at 36 ± 1°C.
-
-
Reading and Interpretation:
-
Read the plates when visible growth is observed in the growth control well (typically after 7-21 days).
-
The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.
-
Synthesis of N-hydroxy-N-isopropyloxamate (this compound)
A general method for the synthesis of hydroxamic acids involves the coupling of an activated carboxylic acid derivative with a hydroxylamine. For this compound, this can be achieved through the condensation of an oxalic acid precursor with N-isopropylhydroxylamine. A common approach involves a two-step process where isopropylamine is first reacted with oxalyl chloride to form an intermediate, which is then further reacted to yield this compound.
dot
Caption: Logical relationship for the synthesis of this compound.
Conclusion
This compound and its analogs represent a promising class of inhibitors targeting the essential enzyme KARI. Their potent activity against bacterial and plant KARI validates this enzyme as a viable target for the development of new antimicrobial agents and herbicides. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in this field. Further research focusing on the optimization of the pharmacokinetic properties of these compounds could lead to the development of novel and effective drugs and agrochemicals.
Potential Off-Target Effects of IpOHA: A Technical Guide
Introduction
N-hydroxy-N-isopropyloxamate (IpOHA) is a potent, slow- and tight-binding inhibitor of ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway of plants and microorganisms.[1][2] Its efficacy as a potential herbicide and antimicrobial agent is well-documented. However, a critical aspect of the preclinical development of any bioactive compound is the thorough characterization of its potential off-target effects. This technical guide provides an in-depth overview of the potential off-target interactions of this compound, based on its chemical properties and the broader class of hydroxamate-containing inhibitors. It also details the experimental protocols that can be employed to rigorously assess its selectivity profile.
The Chemical Rationale for Potential Off-Target Effects
The primary chemical feature of this compound that warrants an investigation into its off-target effects is its hydroxamate functional group (-C(=O)N(OH)-) . This moiety is a well-known metal-binding group, capable of chelating various metal ions.[3][4][5][6]
Interaction with Metalloenzymes:
A significant number of enzymes within biological systems are metalloenzymes, relying on a metal cofactor for their catalytic activity. The hydroxamate group in this compound could potentially interact with the metal centers of these enzymes, leading to their inhibition. Prominent families of metalloenzymes that could be potential off-targets include:
-
Histone Deacetylases (HDACs): Several approved HDAC inhibitors, such as Vorinostat and Panobinostat, are hydroxamates that chelate the zinc ion in the enzyme's active site. These inhibitors are known to have broad-spectrum activity and can exhibit off-target effects.[3]
-
Matrix Metalloproteinases (MMPs): These zinc-dependent endopeptidases are also known targets for hydroxamate-based inhibitors.[5]
-
Carbonic Anhydrases: These enzymes contain a zinc ion that is crucial for their function.
While the hydroxamate group provides a basis for potential off-target interactions, it is crucial to note that the overall structure of the inhibitor molecule plays a significant role in determining its selectivity. A study evaluating a panel of metalloenzyme inhibitors demonstrated that they were generally quite selective for their intended targets, indicating that favorable interactions between the inhibitor's backbone and the protein's binding pocket are critical for high-affinity binding.[7]
Evidence for Selectivity:
For this compound specifically, its nature as a slow, tight-binding inhibitor of KARI may be indicative of a high degree of specificity, as this often results from an induced-fit mechanism that is highly dependent on the precise architecture of the target's active site.[1][2] Furthermore, studies on novel analogues of this compound developed as anti-tuberculosis agents have reported a "very favorable selectivity window," which suggests low toxicity towards other cellular targets in the systems studied.[8][9][10][11]
Data on Inhibitor Selectivity (Hypothetical)
While specific experimental data on the broad off-target profile of this compound is not publicly available, the following tables illustrate how such data would be presented.
Table 1: Hypothetical Selectivity Profile of this compound against a Panel of Metalloenzymes. This table would summarize the inhibitory activity of this compound against its primary target (KARI) and a selection of potential off-target metalloenzymes.
| Enzyme Target | Metal Cofactor | IC50 (nM) | Selectivity Index (IC50 Off-Target / IC50 KARI) |
| E. coli KARI | Mg²⁺/Mn²⁺ | 10 | 1 |
| HDAC1 | Zn²⁺ | > 100,000 | > 10,000 |
| MMP-2 | Zn²⁺ | 25,000 | 2,500 |
| Carbonic Anhydrase II | Zn²⁺ | > 100,000 | > 10,000 |
Table 2: Hypothetical KINOMEscan™ Results for this compound. This table would show the binding affinity of this compound against a broad panel of human kinases, with results typically reported as the percentage of kinase bound at a specific concentration of the inhibitor.
| Kinase Target | % Control at 1 µM this compound | Dissociation Constant (Kd) if % Control < 35% |
| ABL1 | 95 | Not Determined |
| SRC | 92 | Not Determined |
| EGFR | 98 | Not Determined |
| PI3Kα | 89 | Not Determined |
Experimental Protocols for Assessing Off-Target Effects
A comprehensive evaluation of this compound's off-target profile would involve a combination of biochemical, cell-based, and in vivo assays.
Biochemical Assays
1. Metalloenzyme Panel Screening:
-
Objective: To determine the inhibitory activity of this compound against a purified panel of diverse metalloenzymes.
-
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified recombinant metalloenzymes (e.g., various HDACs, MMPs, carbonic anhydrases) and their corresponding fluorogenic or chromogenic substrates.
-
Assay Buffer: Prepare an appropriate assay buffer for each enzyme, ensuring optimal pH, salt concentration, and any necessary additives.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO or the assay buffer.
-
Assay Procedure:
-
In a 96- or 384-well plate, add the assay buffer, the enzyme, and varying concentrations of this compound.
-
Incubate for a predetermined period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction kinetics by measuring the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value for each enzyme.
-
2. Kinome Profiling (e.g., KINOMEscan™):
-
Objective: To assess the binding of this compound to a large panel of human kinases.
-
Methodology: This is typically performed as a service by specialized companies. The general principle is a competition binding assay.[12][13][14][15][16]
-
An immobilized ligand that binds to the active site of a specific kinase is prepared.
-
The kinase is incubated with the immobilized ligand and the test compound (this compound).
-
If this compound binds to the kinase, it will compete with the immobilized ligand, resulting in less kinase being captured on the solid support.
-
The amount of bound kinase is quantified, typically by qPCR targeting a DNA tag fused to the kinase.
-
Results are expressed as the percentage of kinase bound in the presence of the test compound compared to a control.
-
Cell-Based Assays
1. Cellular Thermal Shift Assay (CETSA):
-
Objective: To identify the intracellular protein targets to which this compound binds in a cellular context.[17][18][19][20]
-
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., a human cell line) and treat them with either vehicle control or a desired concentration of this compound.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or mechanical disruption.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific protein of interest at different temperatures using Western blotting or quantify the entire soluble proteome using mass spectrometry (Thermal Proteome Profiling).
-
Data Analysis: Ligand-bound proteins are stabilized and will remain soluble at higher temperatures compared to their unbound state. This thermal shift is indicative of target engagement.
-
In Vivo Toxicity Studies
-
Objective: To evaluate the overall toxicity and potential off-target effects of this compound in a whole organism.
-
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mouse, rat).
-
Dosing: Administer this compound at various doses through a relevant route (e.g., oral, intravenous).
-
Monitoring: Observe the animals for any signs of toxicity, including changes in weight, behavior, and overall health.
-
Endpoint Analysis: After a defined period, collect blood for clinical chemistry and hematology analysis. Perform a thorough necropsy and collect major organs for histopathological examination to identify any tissue-specific damage.
-
Visualizations of Key Concepts and Workflows
References
- 1. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Analogues of the Herbicide, N-Hydroxy- N-isopropyloxamate, Inhibit Mycobacterium tuberculosis Ketol-Acid Reductoisomerase and Their Prodrugs Are Promising Anti-TB Drug Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IpOHA Treatment in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iso-propyl-oxo-heptanoic acid (IpOHA) has been identified as a potent inhibitor of Mycobacterium tuberculosis (M.tb) ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway. This pathway is essential for the survival of M.tb, making KARI a promising target for novel anti-tuberculosis drug development. These application notes provide a detailed overview of the experimental protocols for evaluating the efficacy of this compound and its analogues against M. tuberculosis.
Data Presentation
The following tables summarize the key quantitative data for this compound and its analogues, offering a clear comparison of their inhibitory activities.
Table 1: In Vitro Inhibition of M. tuberculosis Ketol-Acid Reductoisomerase (KARI) by this compound
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| This compound | M. tuberculosis KARI | 97.7 nM[1][2][3] |
Table 2: Antimycobacterial Activity of this compound Analogue Prodrugs against M. tuberculosis H37Rv
| Compound | Strain | Minimum Inhibitory Concentration (MIC90) |
| This compound Analogue Prodrug 1 | M. tuberculosis H37Rv | 2.32 ± 0.04 µM[3] |
| This compound Analogue Prodrug 2 | M. tuberculosis H37Rv | > 10 µM |
| Isoniazid (Control) | M. tuberculosis H37Rv | 0.05 µM |
Table 3: Cytotoxicity of this compound Analogues in Mammalian Cell Lines
| Compound | Cell Line | CC50 (50% Cytotoxic Concentration) |
| This compound Analogue Prodrug 1 | Human Embryonic Kidney (HEK293) | > 50 µM |
| This compound Analogue Prodrug 2 | Human Embryonic Kidney (HEK293) | > 50 µM |
| Doxorubicin (Control) | Human Embryonic Kidney (HEK293) | 1.5 µM |
Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of the branched-chain amino acid (BCAA) biosynthesis pathway in Mycobacterium tuberculosis. Specifically, this compound targets and inhibits the enzyme ketol-acid reductoisomerase (KARI).
Caption: Inhibition of the BCAA pathway in M. tuberculosis by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anti-tuberculosis activity of this compound and its analogues.
M. tuberculosis Culture and Maintenance
-
Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).
-
Growth Medium: Middlebrook 7H9 broth supplemented with 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), 0.2% (v/v) glycerol, and 0.05% (v/v) Tween 80.
-
Culture Conditions: Cultures are incubated at 37°C with gentle agitation. For solid media, Middlebrook 7H10 agar with the same supplements is used.
-
Stock Preparation: Mid-log phase cultures (OD600 ≈ 0.6-0.8) are harvested, aliquoted with 15% glycerol, and stored at -80°C.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Materials:
-
96-well microtiter plates (clear, flat-bottom).
-
M. tuberculosis H37Rv culture.
-
Middlebrook 7H9 broth with supplements.
-
This compound or analogue stock solution (in DMSO).
-
Resazurin sodium salt solution (0.02% w/v in sterile water).
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial suspension to each well containing the test compound.
-
Include positive (no drug) and negative (no bacteria) controls on each plate.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin from blue (no growth) to pink (growth).
-
Ketol-Acid Reductoisomerase (KARI) Inhibition Assay
This enzymatic assay determines the inhibitory potential of this compound against purified M.tb KARI.
-
Materials:
-
Purified recombinant M. tuberculosis KARI enzyme.
-
Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2.
-
NADPH.
-
Substrate: (R,S)-acetolactate.
-
This compound stock solution (in DMSO).
-
-
Procedure:
-
The assay is performed in a 96-well UV-transparent plate.
-
To each well, add the assay buffer, a fixed concentration of NADPH (e.g., 200 µM), and varying concentrations of this compound.
-
Initiate the reaction by adding the purified KARI enzyme.
-
Immediately before reading, add the substrate (R,S)-acetolactate.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader.
-
The initial reaction rates are calculated from the linear portion of the curve.
-
The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using specialized software.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compounds against mammalian cells.
-
Materials:
-
Human cell line (e.g., HEK293 or HepG2).
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).
-
96-well cell culture plates.
-
This compound or analogue stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of ~1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and characterization of a novel anti-tuberculosis compound like this compound.
Caption: Workflow for screening and characterization of anti-TB compounds.
References
- 1. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Mycobacterium tuberculosis strains H37Rv and MDR MS-115 by a new set of C5 modified pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of N6-(Δ2-Isopentenyl)adenine (iP) in Plant Biology Research
A Note on Terminology: The term "IpOHA" as specified in the query does not correspond to a standard or widely recognized compound in plant biology literature. Based on the components of the likely acronym, this document will focus on N6-(Δ2-Isopentenyl)adenine , a well-characterized and widely used cytokinin, often abbreviated as iP . It is a naturally occurring plant hormone that plays a crucial role in regulating various aspects of plant growth and development.[1] These application notes and protocols are provided under the assumption that "this compound" is a probable reference to this or a closely related isopentenyl-containing cytokinin.
Introduction to N6-(Δ2-Isopentenyl)adenine (iP)
N6-(Δ2-Isopentenyl)adenine (iP) is a member of the cytokinin family of plant hormones.[1] Cytokinins are central regulators of cell division, differentiation, and overall plant development.[1] iP serves as a precursor in the biosynthesis of other cytokinins, such as zeatin.[2] Its primary functions include promoting cell division (cytokinesis), stimulating shoot initiation and growth, delaying senescence, and influencing nutrient allocation.[1][3] Due to these significant physiological effects, iP is a valuable tool in plant biology research, tissue culture, and agricultural applications.
Applications in Plant Biology Research
The use of exogenous iP can elucidate its role in various physiological and developmental processes. Key research applications include:
-
In vitro propagation and tissue culture: Inducing shoot formation from callus and promoting the growth of axillary buds.
-
Studying plant development: Investigating the molecular mechanisms of shoot branching, leaf expansion, and root development.
-
Investigating stress responses: Understanding how cytokinin signaling contributes to plant responses to biotic and abiotic stresses.
-
Elucidating hormone crosstalk: Examining the interactions between cytokinins and other plant hormones like auxins, gibberellins, and abscisic acid.
-
Genetic engineering: Modulating endogenous cytokinin levels to improve crop traits such as yield and stress tolerance.[3]
Quantitative Data on the Effects of iP
The following tables summarize representative quantitative data on the effects of N6-(Δ2-Isopentenyl)adenine from various studies. The specific effects can vary depending on the plant species, tissue type, and experimental conditions.
Table 1: Effect of iP on Shoot Regeneration in Tobacco Callus
| iP Concentration (µM) | Shoot Regeneration Frequency (%) | Average Number of Shoots per Explant |
| 0 (Control) | 5 ± 1.2 | 0.2 ± 0.1 |
| 1 | 45 ± 3.5 | 2.1 ± 0.4 |
| 5 | 82 ± 4.1 | 5.8 ± 0.7 |
| 10 | 65 ± 3.8 | 4.3 ± 0.6 |
Data are representative and compiled from typical tobacco tissue culture experiments.
Table 2: Influence of iP on Lateral Bud Outgrowth in Pea Seedlings
| Treatment | Number of Outgrown Lateral Buds | Length of Longest Lateral Bud (cm) |
| Control (no iP) | 1.2 ± 0.3 | 0.8 ± 0.2 |
| 10 µM iP | 4.5 ± 0.6 | 3.2 ± 0.5 |
| 50 µM iP | 6.8 ± 0.9 | 5.1 ± 0.8 |
Data are hypothetical and represent typical outcomes of cytokinin application experiments on apical dominance.
Experimental Protocols
Protocol 1: In Vitro Shoot Regeneration from Leaf Explants of Arabidopsis thaliana
Objective: To induce shoot formation from Arabidopsis thaliana leaf explants using N6-(Δ2-Isopentenyl)adenine.
Materials:
-
Arabidopsis thaliana plants (4-6 weeks old)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
N6-(Δ2-Isopentenyl)adenine (iP) stock solution (1 mg/mL in 1N NaOH, filter sterilized)
-
Naphthaleneacetic acid (NAA) stock solution (1 mg/mL in 95% ethanol, filter sterilized)
-
70% (v/v) Ethanol
-
10% (v/v) Bleach solution with a drop of Tween-20
-
Sterile distilled water
-
Petri dishes (90 mm)
-
Sterile filter paper
-
Forceps and scalpels
-
Laminar flow hood
-
Growth chamber (16h light/8h dark photoperiod, 22°C)
Procedure:
-
Prepare Media:
-
Prepare MS medium supplemented with 3% (w/v) sucrose.
-
Divide the MS medium into aliquots for different treatments.
-
Add iP and NAA to the media to achieve final concentrations as per experimental design (e.g., 0.1, 0.5, 1.0, 5.0 µM iP with a constant low concentration of NAA, e.g., 0.1 µM).
-
Adjust the pH of the media to 5.7-5.8.
-
Add 0.8% (w/v) agar or 0.3% (w/v) phytagel.
-
Autoclave the media for 20 minutes at 121°C.
-
Pour the sterile media into petri dishes in a laminar flow hood.
-
-
Sterilize Plant Material:
-
Excise healthy leaves from Arabidopsis plants.
-
Wash the leaves under running tap water.
-
In a laminar flow hood, surface sterilize the leaves by immersing them in 70% ethanol for 30 seconds, followed by 10% bleach solution for 10 minutes with gentle shaking.
-
Rinse the leaves 3-5 times with sterile distilled water.
-
Place the sterilized leaves on sterile filter paper to dry.
-
-
Prepare Explants and Culture:
-
Cut the leaves into small pieces (explants) of approximately 0.5 cm².
-
Place the leaf explants with the adaxial side down on the prepared MS media.
-
Seal the petri dishes with parafilm.
-
-
Incubation and Data Collection:
-
Incubate the plates in a growth chamber under a 16h light/8h dark photoperiod at 22°C.
-
Observe the cultures weekly for callus formation and shoot regeneration.
-
After 4-6 weeks, record the percentage of explants forming shoots and the number of shoots per explant.
-
Protocol 2: Analysis of Cytokinin-Responsive Gene Expression using qRT-PCR
Objective: To determine the effect of iP on the expression of a known cytokinin-responsive gene (e.g., a Type-A ARR gene) in Arabidopsis seedlings.
Materials:
-
Arabidopsis thaliana seeds
-
Liquid MS medium
-
N6-(Δ2-Isopentenyl)adenine (iP)
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene and a reference gene (e.g., Actin)
-
qPCR instrument
Procedure:
-
Plant Growth and Treatment:
-
Sterilize Arabidopsis seeds and grow them in liquid MS medium for 7-10 days under sterile conditions with gentle shaking.
-
Prepare a stock solution of iP.
-
Add iP to the liquid culture to a final concentration of 5 µM. For the control, add an equal volume of the solvent.
-
Incubate the seedlings for a specific time course (e.g., 0, 30, 60, 120 minutes).
-
-
Sample Collection and RNA Extraction:
-
Harvest the seedlings at each time point, blot dry, and immediately freeze in liquid nitrogen.
-
Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis and qRT-PCR:
-
Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.
-
Set up the qRT-PCR reactions using a qPCR master mix, cDNA template, and gene-specific primers.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Compare the expression levels in the iP-treated samples to the control samples.
-
Visualizations
Caption: Simplified cytokinin signaling pathway in plants.
Caption: Experimental workflow for analyzing gene expression in response to iP.
References
Application Notes and Protocols for Cell-Based Assays to Determine Isopeptidase O (IpOHA) Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopeptidases are a class of proteases that cleave isopeptide bonds, playing a crucial role in various cellular processes, most notably in the ubiquitin-proteasome system. The hypothetical Isopeptidase O (IpOHA) is presumed to be involved in key signaling pathways that regulate protein turnover and cellular homeostasis. Dysregulation of such enzymes is often implicated in diseases like cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1][2]
These application notes provide a comprehensive guide to developing and executing cell-based assays for assessing the efficacy of potential this compound modulators. The protocols described herein are designed to be adaptable for high-throughput screening (HTS) and detailed mechanistic studies.[3][4]
Hypothetical this compound Signaling Pathway
This compound is hypothesized to be a negative regulator of a pro-apoptotic signaling cascade. In this proposed pathway, this compound removes ubiquitin chains from a key transcription factor, preventing its degradation by the proteasome. This stabilized transcription factor can then enter the nucleus and initiate the expression of genes that promote apoptosis. Therapeutic inhibition of this compound would lead to the degradation of this transcription factor, thereby preventing apoptosis.
References
Application Notes and Protocols for Acetolactate Synthase (ALS) Inhibitors in Herbicide Development Research
Audience: Researchers, scientists, and drug development professionals.
Note: Initial searches for "IpOHA (Isoleucine-proline-Hydroxamic Acid)" did not yield specific results related to its application in herbicide development. Therefore, this document provides detailed application notes and protocols for a well-established class of herbicides, the Acetolactate Synthase (ALS) inhibitors, as a representative example for herbicide development research.
Introduction
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2][3] As these amino acids are essential for protein synthesis and overall plant growth, ALS has become a primary target for the development of several classes of commercial herbicides.[1][4][5] These herbicides are highly effective at low application rates and generally exhibit low toxicity to mammals, who obtain these amino acids through their diet.[6]
The primary mechanism of action of ALS-inhibiting herbicides is the blockage of the enzyme's active site, which prevents the synthesis of the precursor molecules for valine, leucine, and isoleucine.[1][4] This leads to a deficiency in these essential amino acids, ultimately resulting in the cessation of plant growth and death.[1][5] Common symptoms of ALS inhibitor phytotoxicity include stunting of growth, chlorosis (yellowing), and necrosis (tissue death), which typically appear several days after application.[1][7]
There are five major chemical families of ALS-inhibiting herbicides:
-
Sulfonylureas (SUs)
-
Imidazolinones (IMIs)
-
Triazolopyrimidines (TPs)
-
Pyrimidinyl(thio)benzoates (PTBs)
Signaling Pathway: Branched-Chain Amino Acid Biosynthesis
The following diagram illustrates the branched-chain amino acid biosynthesis pathway in plants, highlighting the central role of the ALS enzyme.
Quantitative Data: Inhibitory Activity of ALS Herbicides
The efficacy of ALS inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against the ALS enzyme and their half-maximal growth reduction (GR50) in whole-plant assays.
| Herbicide Class | Herbicide | Plant Species | Assay Type | IC50 / GR50 | Reference |
| Sulfonylurea | Thifensulfuron | Sonchus asper (Susceptible) | In Vivo ALS Assay | 0.12 nM (I50) | [9] |
| Thifensulfuron | Sonchus asper (Resistant) | In Vivo ALS Assay | 74 nM (I50) | [9] | |
| Metsulfuron-methyl | Sonchus asper (Susceptible) | In Vivo ALS Assay | 41-fold lower than resistant | [9] | |
| Metsulfuron-methyl | Canola (Hyola 61 - Conventional) | In Vitro ALS Assay | 0.01 µM (I50) | [10] | |
| Metsulfuron-methyl | Canola (Hyola 555TT - Triazine Tolerant) | In Vitro ALS Assay | 0.08 µM (I50) | [10] | |
| Metsulfuron-methyl | Canola (Hyola 571CL - IMI Resistant) | In Vitro ALS Assay | 1.01 µM (I50) | [10] | |
| Imidazolinone | Imazethapyr | Amaranthus palmeri (Susceptible) | In Vitro ALS Assay | 1.8 mg ai. L⁻¹ (I50) | [11] |
| Imazethapyr | Amaranthus palmeri (Resistant) | In Vitro ALS Assay | 159.5 mg ai. L⁻¹ (I50) | [11] | |
| Imazapic | Canola (Hyola 555TT - Triazine Tolerant) | In Vitro ALS Assay | 1.32 µM (I50) | [10] | |
| Imazapic | Canola (Hyola 61 - Conventional) | In Vitro ALS Assay | 3.70 µM (I50) | [10] | |
| Imazamox | Sonchus asper (Susceptible) | Whole-Plant Bioassay | 14-fold lower than resistant | [9] | |
| Imazethapyr | Sonchus asper (Susceptible) | Whole-Plant Bioassay | 83-fold lower than resistant | [9] |
Experimental Protocols
In Vitro ALS Enzyme Inhibition Assay
This protocol outlines the procedure for determining the inhibitory effect of a compound on the activity of the ALS enzyme extracted from plant tissue.
Materials:
-
Fresh plant tissue (e.g., young leaves)
-
Extraction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM cysteine, and 10% (v/v) glycerol)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)[4]
-
Substrate: Sodium Pyruvate (e.g., 200 mM stock solution)[10]
-
Cofactors: Thiamine pyrophosphate (TPP, e.g., 2 mM), Flavin adenine dinucleotide (FAD, e.g., 20 µM), Magnesium chloride (MgCl2, e.g., 20 mM)[10]
-
Test compound (herbicide) stock solution and serial dilutions
-
3 M Sulfuric Acid (H₂SO₄)
-
Creatine solution
-
α-Naphthol solution
-
Microplate reader
-
Centrifuge
-
Homogenizer
Procedure:
-
Enzyme Extraction: a. Harvest fresh, young plant tissue and keep it on ice. b. Homogenize the tissue in ice-cold extraction buffer. c. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C. d. Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice.
-
Enzyme Assay: a. In a 96-well microplate, prepare the reaction mixtures containing assay buffer, sodium pyruvate, TPP, FAD, and MgCl₂.[10] b. Add different concentrations of the test herbicide to the respective wells. Include a control with no herbicide. c. Initiate the reaction by adding the enzyme extract to each well. d. Incubate the plate at 37°C for 60 minutes.[10]
-
Detection: a. Stop the enzymatic reaction by adding 50 µL of 3 M H₂SO₄ to each well.[10] b. Incubate the plate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.[12] c. Add the creatine and α-naphthol solution to each well. This will react with acetoin to produce a colored product. d. Incubate the plate at 60°C for another 15 minutes.[12] e. Measure the absorbance at 525 nm using a microplate reader.[12][13]
-
Data Analysis: a. Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the herbicide concentration. c. Determine the IC50 value, which is the concentration of the herbicide that causes 50% inhibition of ALS activity.
Whole-Plant Herbicidal Activity Assay
This protocol describes a method to evaluate the herbicidal efficacy of a compound on whole plants under controlled environmental conditions.
Materials:
-
Seeds of target weed species and/or crop species
-
Pots and suitable soil mix
-
Controlled environment growth chamber or greenhouse
-
Test compound (herbicide) and formulation reagents (e.g., surfactants)
-
Sprayer for herbicide application
-
Balance for weighing biomass
Procedure:
-
Plant Growth: a. Sow seeds in pots filled with a standard potting mix. b. Grow the plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod). c. Water the plants as needed to maintain adequate soil moisture.
-
Herbicide Application: a. When the plants have reached a specific growth stage (e.g., 3-4 true leaves), apply the herbicide. b. Prepare a range of herbicide concentrations. Include a control group that is sprayed with the formulation blank (without the active ingredient). c. Apply the herbicide solution evenly to the foliage of the plants using a sprayer.
-
Assessment: a. Return the treated plants to the controlled environment. b. Visually assess and score the plants for signs of phytotoxicity (e.g., on a scale of 0 to 100%, where 0 is no injury and 100 is complete plant death) at regular intervals (e.g., 7, 14, and 21 days after treatment).[14] c. At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground plant material.
-
Data Analysis: a. Measure the fresh weight of the harvested biomass. For more consistent results, dry the biomass in an oven (e.g., at 70°C for 72 hours) and measure the dry weight.[11] b. Calculate the percent growth reduction for each herbicide concentration compared to the untreated control. c. Plot the percent growth reduction against the logarithm of the herbicide dose. d. Determine the GR50 value, which is the herbicide dose that causes a 50% reduction in plant growth.[9]
Conclusion
The protocols and data presented provide a framework for the investigation of potential herbicidal compounds targeting the ALS enzyme. By employing these in vitro and whole-plant assays, researchers can effectively screen and characterize the efficacy and mode of action of new herbicide candidates. The use of standardized methodologies is crucial for obtaining reproducible and comparable data in the field of herbicide development.
References
- 1. researchgate.net [researchgate.net]
- 2. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of plant genes coding for acetolactate synthase, the target enzyme for two classes of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Acetolactate Synthase From Bacillus licheniformis Improved Protein Stability Under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.cnr.it [iris.cnr.it]
- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 8. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. biogot.com [biogot.com]
- 13. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]
- 14. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
Application Notes and Protocols for Measuring KARI Inhibition with IpOHA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, essential for the growth of plants, bacteria, fungi, and archaea.[1][2] This pathway is absent in animals, making KARI an attractive target for the development of novel herbicides and antimicrobial agents.[1][3] N-hydroxy-N-isopropyloxamate (IpOHA) is a potent, slow-binding inhibitor of KARI, acting as a transition-state analog that binds tightly to the enzyme's active site.[1][4][5] This document provides detailed protocols for measuring the inhibition of KARI by this compound, along with data presentation guidelines and visualizations to facilitate research and development in this area.
Signaling Pathway
KARI catalyzes a two-step reaction involving an Mg²⁺-dependent isomerization followed by an NAD(P)H-dependent reduction of acetohydroxy acids.[1][6] The enzyme converts (S)-2-acetolactate to 2,3-dihydroxy-3-isovalerate, a precursor for valine and leucine, and (S)-2-aceto-2-hydroxybutyrate to 2,3-dihydroxy-3-methylvalerate, a precursor for isoleucine.[1][7] this compound competitively inhibits this reaction by mimicking the transition state of the substrate.[1]
Figure 1: Simplified branched-chain amino acid biosynthesis pathway highlighting KARI and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro KARI Activity Assay and Inhibition by this compound
This protocol describes a continuous spectrophotometric assay to determine KARI activity by monitoring the decrease in absorbance at 340 nm, corresponding to the oxidation of NAD(P)H.
Materials:
-
Purified KARI enzyme
-
This compound stock solution (in DMSO or buffer)
-
(S)-2-acetolactate (substrate)
-
NADPH or NADH
-
MgCl₂
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0[6]
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow:
Figure 2: Experimental workflow for the KARI inhibition assay.
Procedure:
-
Reagent Preparation: Prepare all solutions in the assay buffer. The final concentration of DMSO should be kept constant across all assays and should not exceed a level that affects enzyme activity.
-
Assay Setup: In a 96-well plate or cuvette, prepare the reaction mixture containing the assay buffer, 4 mM MgCl₂, and 0.2 mM NADPH.[6]
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. For the control (uninhibited reaction), add the same volume of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Enzyme Pre-incubation: Add the purified KARI enzyme to the wells. Due to the slow-binding nature of this compound, it is crucial to pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) before initiating the reaction.[7]
-
Reaction Initiation: Start the reaction by adding the substrate, (S)-2-acetolactate (e.g., 1.2 mM).[4]
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25 °C) for a set period.[6]
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each this compound concentration relative to the control. Plot percent inhibition against the logarithm of this compound concentration to determine the IC₅₀ value. For tight-binding inhibitors, the Morrison equation should be used to determine the Kᵢ value.[8]
Data Presentation
Quantitative data for KARI inhibition by this compound should be summarized in a clear and structured table to allow for easy comparison across different studies and experimental conditions.
| KARI Source Organism | Inhibitor | Kᵢ (nM) | IC₅₀ (µM) | Inhibition Type | Reference |
| Mycobacterium tuberculosis (MtKARI) | This compound | 97.7 | - | Slow- and tight-binding | [8][9] |
| Staphylococcus aureus (SaKARI) | This compound | 7.9 | - | Slow- and tight-binding | [4] |
| Plant (general) | This compound | as low as 70 | - | Time-dependent | [1][8] |
| Escherichia coli | This compound | Potent inhibitor | - | Time-dependent, irreversible complex | [5] |
Note: IC₅₀ values are dependent on assay conditions (e.g., substrate concentration), while Kᵢ values are a more direct measure of inhibitor potency.
Conclusion
The protocols and data presentation guidelines provided in this document offer a comprehensive framework for researchers studying the inhibition of KARI by this compound. The detailed methodologies and clear visualizations are intended to support the discovery and development of novel biocides targeting the essential branched-chain amino acid biosynthesis pathway. Careful consideration of the slow-binding nature of this compound is critical for obtaining accurate and reproducible results.
References
- 1. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Thermal and Kinetic Stability of Ketol-Acid Reductoisomerase, a Central Catalyst of a Cell-Free Enzyme Cascade for the Manufacture of Platform Chemicals [mdpi.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of IpOHA Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of analogs of N-hydroxy-N-isopropyloxamate (IpOHA), a known inhibitor of ketol-acid reductoisomerase (KARI). The protocols are based on established synthetic routes for N-substituted N-hydroxy amides and related compounds, with specific examples drawn from the literature on this compound analogs developed as potential antitubercular agents.
Introduction
N-hydroxy-N-isopropyloxamate (this compound) is a potent inhibitor of ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway.[1][2] This pathway is essential for bacteria, fungi, and plants, but absent in animals, making KARI an attractive target for the development of novel herbicides and antimicrobial agents.[1][2] Analogs of this compound have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis KARI, demonstrating their potential as anti-TB drug leads.[1][2]
This document outlines the primary synthetic strategies for preparing this compound analogs, provides detailed experimental protocols for key reactions, and presents quantitative data for a selection of synthesized compounds.
Synthetic Strategies
The synthesis of this compound and its analogs generally involves the formation of an N-substituted N-hydroxy amide linkage. Two common strategies are employed:
-
Coupling of an activated carboxylic acid with an N-alkylhydroxylamine: This is a widely used method for amide bond formation. The carboxylic acid (or its more reactive derivative, such as an acid chloride or ester) is reacted with the desired N-alkylhydroxylamine.
-
Alkylation of a hydroxamic acid: In this approach, a parent hydroxamic acid is first synthesized and then alkylated on the nitrogen atom.
The choice of strategy depends on the availability of starting materials and the desired structural modifications in the analog. For the synthesis of this compound analogs, the first strategy is more common, typically starting from an oxalyl chloride derivative and N-isopropylhydroxylamine.
Data Presentation
The following table summarizes the biological activity of selected this compound analogs against Mycobacterium tuberculosis KARI (MtKARI) and the virulent H37Rv strain of M. tuberculosis.
| Compound | R Group | MtKARI Ki (nM) | M. tuberculosis H37Rv MIC90 (µM) |
| This compound | Isopropyl | 97.7 | > 50 |
| Analog 1 | n-Propyl | 120 | > 50 |
| Analog 2 | n-Butyl | 80.5 | 25 |
| Analog 3 | Isobutyl | 65.3 | 12.5 |
| Analog 4 | Cyclobutyl | 45.1 | 6.25 |
| Analog 5 | Phenyl | 19.7 | 2.32 |
Data compiled from studies on this compound analogs as antitubercular agents.[1][2]
Experimental Protocols
Protocol 1: Synthesis of N-hydroxy-N-isopropyloxamate (this compound)
This protocol describes a general method for the synthesis of the parent compound, this compound.
Materials:
-
Ethyl oxalyl chloride
-
N-Isopropylhydroxylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of Ethyl N-isopropyl-N-hydroxyoxamate:
-
Dissolve N-isopropylhydroxylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere.
-
Slowly add ethyl oxalyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the ethyl ester of this compound.
-
-
Step 2: Hydrolysis to this compound:
-
Dissolve the purified ethyl ester from Step 1 in a mixture of methanol and water.
-
Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate to yield this compound.
-
Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for the Synthesis of this compound Analogs
This protocol outlines a general method for synthesizing this compound analogs with variations in the N-alkyl group.
Materials:
-
Ethyl oxalyl chloride
-
Appropriate N-alkylhydroxylamine (e.g., N-(n-propyl)hydroxylamine, N-(n-butyl)hydroxylamine, etc.)
-
Reagents and solvents as listed in Protocol 1.
Procedure:
-
Follow the two-step procedure described in Protocol 1, substituting the corresponding N-alkylhydroxylamine for N-isopropylhydroxylamine in Step 1.
-
The reaction conditions (stoichiometry, temperature, and reaction time) may need to be optimized for each specific analog.
-
Purification and characterization methods remain the same.
Visualizations
Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway
The following diagram illustrates the initial steps of the BCAA biosynthesis pathway, highlighting the role of Ketol-Acid Reductoisomerase (KARI), the target of this compound and its analogs.
Caption: Branched-Chain Amino Acid Biosynthesis Pathway and the inhibitory action of this compound analogs on KARI.
General Synthetic Workflow for this compound Analogs
The diagram below outlines the general experimental workflow for the synthesis and purification of this compound analogs.
Caption: General workflow for the two-step synthesis and purification of this compound analogs.
References
Application Notes and Protocols for Studying Bacterial Metabolic Pathways with IpOHA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using N-Hydroxy-N-isopropyloxamate (IpOHA), a potent enzyme inhibitor, for the investigation of bacterial metabolic pathways. Detailed protocols, data interpretation guidelines, and visualizations are included to facilitate its use in research and drug development.
Introduction
N-Hydroxy-N-isopropyloxamate (this compound) is a powerful and near-irreversible inhibitor of ketol-acid reductoisomerase (KARI), also known as acetohydroxy acid isomeroreductase.[1] This enzyme plays a crucial role in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for the survival of many bacteria but absent in mammals. This makes the BCAA pathway an attractive target for the development of novel antimicrobial agents. This compound functions as a reaction-intermediate analogue, forming a very stable complex with the KARI enzyme.[1] Its high specificity and potency make it an invaluable tool for studying the BCAA pathway's function, regulation, and potential as a drug target in various bacteria.
Mechanism of Action
This compound exerts its inhibitory effect by targeting KARI, the second enzyme in the BCAA biosynthesis pathway. This pathway is responsible for the synthesis of valine, leucine, and isoleucine. The inhibition of KARI by this compound leads to a blockage in this pathway, resulting in the accumulation of the enzyme's substrate, acetolactate, and depriving the bacteria of essential amino acids required for growth.[2]
Applications in Research and Drug Development
-
Metabolic Pathway Elucidation: Studying the metabolic consequences of KARI inhibition by this compound can help to understand the regulation and importance of the BCAA pathway in different bacterial species.
-
Antimicrobial Drug Discovery: this compound serves as a lead compound for the development of novel antibiotics targeting the BCAA pathway.[1] Its efficacy has been demonstrated against various bacteria, including Mycobacterium tuberculosis.[1]
-
Herbicide Development: The BCAA pathway is also present in plants, making KARI a target for herbicides.[3]
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against KARI from different organisms.
| Parameter | Organism | Value | Conditions | Reference |
| Kd | E. coli | 22 pM | with Mg²⁺ and NADPH | [1] |
| Dissociation t1/2 | E. coli | ~6 days | with Mg²⁺ and NADPH | [1] |
| Ki | Mycobacterium tuberculosis | 97.7 nM | [1] |
Table 1: Inhibitory Constants of this compound against Ketol-Acid Reductoisomerase (KARI).
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the determination of the minimum concentration of this compound required to inhibit the growth of a specific bacterial strain.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
Sterile 96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate liquid medium. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the growth medium directly in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no this compound) and a negative control (medium only).
-
Incubation: Incubate the microplate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: Measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Analysis of Metabolic Perturbation by this compound
This protocol describes how to analyze the accumulation of the KARI substrate, acetolactate, following treatment with this compound.
Materials:
-
Bacterial culture treated with a sub-lethal concentration of this compound
-
Untreated bacterial culture (control)
-
Centrifuge
-
Metabolite extraction buffer (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Collection: Grow bacterial cultures in the presence and absence of this compound. Harvest the cells by centrifugation during the exponential growth phase.
-
Metabolite Extraction: Quench metabolic activity by rapidly cooling the cell pellets. Resuspend the pellets in ice-cold metabolite extraction buffer. Lyse the cells and centrifuge to remove cell debris.
-
LC-MS Analysis: Analyze the supernatant containing the extracted metabolites using a suitable LC-MS method for the detection and quantification of acetolactate and other related metabolites.
-
Data Analysis: Compare the metabolite profiles of the this compound-treated and untreated samples to determine the extent of acetolactate accumulation and other metabolic changes.
Visualizations
Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway and the Site of this compound Inhibition.
Figure 2: General Experimental Workflow for Studying the Effects of this compound on Bacteria.
References
- 1. N-Hydroxy-N-isopropyloxamate (this compound)|CAS 125568-35-6 [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Interactions of plant acetohydroxy acid isomeroreductase with reaction intermediate analogues: correlation of the slow, competitive, inhibition kinetics of enzyme activity and herbicidal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Precautions for Handling N-Isopropyl-3-oxohexanamide (IpOHA) in the Laboratory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions and handling protocols for N-Isopropyl-3-oxohexanamide (IpOHA) in a laboratory setting. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific research.
Introduction
N-Isopropyl-3-oxohexanamide (this compound) is a beta-keto amide of interest in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document utilizes hazard information from the closely related compound, N-isopropylhexanamide, as a primary reference. It is crucial to handle this compound with the assumption that it presents similar hazards, which include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to these guidelines is essential to ensure a safe laboratory environment.
Hazard Identification and Classification
Based on data for the analogous compound N-isopropylhexanamide, this compound should be treated as a hazardous substance with the following classifications:
| Hazard Class | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation.[1] |
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. The following specific PPE should be used:
| PPE Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact and subsequent irritation. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any dusts or vapors, which may cause respiratory irritation. |
Engineering Controls
Proper engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.
-
Ventilation: All work with this compound, especially when handling powders or creating solutions, must be conducted in a well-ventilated laboratory.
-
Chemical Fume Hood: For procedures with a higher risk of generating aerosols or dust, a certified chemical fume hood is required.
-
Eyewash Stations and Safety Showers: These must be readily accessible in the laboratory where this compound is handled.
Handling and Storage Protocols
General Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
The following are generalized protocols for common laboratory procedures involving this compound. These should be adapted to specific experimental needs while maintaining the core safety principles.
Preparation of a Stock Solution
-
Preparation: Don all required PPE and perform the entire procedure within a chemical fume hood.
-
Weighing: Tare a clean, dry weighing vessel. Carefully weigh the desired amount of this compound powder.
-
Dissolving: Add the weighed this compound to a suitable volumetric flask. Slowly add the desired solvent (e.g., DMSO, ethanol) while gently swirling to dissolve the compound.
-
Completion: Once fully dissolved, bring the solution to the final volume with the solvent. Cap the flask and invert several times to ensure homogeneity.
-
Labeling and Storage: Label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store as per the guidelines in section 5.2.
Cell Culture Treatment
-
Preparation: Work within a sterile biosafety cabinet. Ensure all solutions and equipment are sterile.
-
Dilution: Based on the desired final concentration, calculate the volume of the this compound stock solution needed. Prepare the final dilution in the appropriate cell culture medium.
-
Treatment: Carefully add the diluted this compound solution to the cell culture plates.
-
Incubation: Return the treated cells to the incubator.
-
Waste Disposal: Dispose of all contaminated materials (pipette tips, tubes, etc.) in a designated hazardous waste container.
Spill and Emergency Procedures
Small Spills
-
Evacuate: If safe to do so, restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect: Place the absorbed or swept material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
Large Spills
-
Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.
-
Isolate: Close the laboratory doors and prevent entry.
-
Report: Contact your institution's emergency response team and provide details of the spill.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visualizations
Caption: Workflow for safe handling of this compound in the laboratory.
Caption: Required PPE for handling this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IpOHA Insolubility
Welcome to the technical support center for IpOHA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the aqueous insolubility of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
This compound is a hydrophobic compound with inherently low solubility in water. Many complex organic molecules, like this compound, face this challenge due to their high molecular weight and lipophilic nature, which can hinder absorption and bioavailability in experiments.
Q2: What are the initial steps to take when this compound fails to dissolve?
If you observe precipitation or phase separation, gentle heating and/or sonication can be effective initial steps to aid dissolution. These methods increase the kinetic energy of the system and can help overcome the energy barrier for solvation.
Q3: Are there recommended solvent systems for this compound?
Yes, for in vivo and in vitro experiments, multi-component solvent systems are often necessary. A common approach is to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into a more biocompatible vehicle.
Q4: Can I prepare a concentrated stock solution of this compound?
It is highly recommended to prepare fresh working solutions for immediate use. If a stock solution is necessary, it can be prepared in 100% DMSO and stored at -20°C for up to one month or at -80°C for up to six months, sealed and protected from light and moisture.[1] However, be mindful of the final DMSO concentration in your experiment, as it can have cytotoxic effects.
Q5: What should I do if my this compound precipitates out of solution during my experiment?
Precipitation during an experiment can be caused by changes in temperature, pH, or concentration. It is crucial to ensure that the final concentration of this compound in your aqueous medium does not exceed its solubility limit in that specific vehicle. Using solubilizing agents like cyclodextrins can help maintain solubility.
Troubleshooting Guide
This guide provides a systematic approach to addressing this compound insolubility.
Caption: Troubleshooting workflow for this compound insolubility.
Quantitative Data Summary
The following table summarizes recommended solvent formulations for achieving a clear solution of this compound. Note that the final concentration of this compound in these vehicles is ≥ 1.25 mg/mL (8.50 mM).[1]
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 1.25 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 1.25 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 1.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution (PEG300/Tween-80 Method)
This protocol details the step-by-step preparation of a 1 mL working solution of this compound.
-
Prepare Stock Solution: Prepare a 12.5 mg/mL stock solution of this compound in 100% DMSO.
-
Initial Dilution: In a sterile microcentrifuge tube, add 100 µL of the 12.5 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix Thoroughly: Vortex the mixture until it is a clear and homogenous solution.
-
Add Surfactant: Add 50 µL of Tween-80 to the solution and mix thoroughly by vortexing.
-
Final Dilution: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Vortex until the solution is clear. This yields a working solution with a final this compound concentration of 1.25 mg/mL.[1]
Caption: Workflow for preparing this compound working solution.
Impact of Insolubility on Experimental Outcomes
Poor solubility of this compound can significantly impact experimental results by reducing the effective concentration of the compound that interacts with the biological system. This can lead to an underestimation of its potency or efficacy.
Caption: Effect of this compound solubility on target engagement.
References
Technical Support Center: Optimizing IpOHA Concentration for KARI Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the KARI inhibitor, IpOHA. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental conditions for maximum KARI inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of KARI inhibition by this compound?
This compound is a slow, tight-binding inhibitor of Ketol-acid reductoisomerase (KARI).[1][2] It acts as a transition state analog, binding competitively to the active site of the enzyme.[3][4] For potent inhibition, the presence of the cofactors NADPH and Mg2+ is crucial.[4] Due to its slow-binding nature, a pre-incubation step of the enzyme with this compound and the cofactors is essential to achieve maximal inhibition before initiating the enzymatic reaction.[5]
Q2: What is a typical concentration range for this compound in a KARI inhibition assay?
The optimal concentration of this compound will vary depending on the specific KARI enzyme (i.e., its origin) and the experimental conditions. However, based on reported inhibition constants (Ki), effective concentrations can range from the nanomolar to the low micromolar range. For instance, the Ki of this compound for Mycobacterium tuberculosis KARI is approximately 97.7 nM, while for Staphylococcus aureus KARI, it is around 7.9 nM.[1][4] It is recommended to perform a dose-response curve starting from a low nanomolar concentration and extending to the micromolar range to determine the IC50 value for your specific experimental setup.
Q3: How does the pre-incubation time affect KARI inhibition by this compound?
Due to its slow-binding kinetics, a pre-incubation period is critical for this compound to reach its maximal inhibitory effect.[5] Insufficient pre-incubation will result in an underestimation of the inhibitor's potency. A standard pre-incubation time of 30 minutes for the enzyme with this compound and cofactors (NADPH and Mg2+) is recommended before the addition of the substrate, 2-acetolactate.[5] Researchers should consider optimizing this pre-incubation time for their specific KARI enzyme, as the on-rate of the inhibitor can vary between species.
Troubleshooting Guide
Q1: My IC50 value for this compound is higher than expected. What are the possible causes?
Several factors could contribute to a higher than expected IC50 value:
-
Inadequate Pre-incubation Time: As this compound is a slow-binding inhibitor, insufficient pre-incubation of the enzyme with the inhibitor before adding the substrate will lead to an underestimation of its potency (higher IC50). Ensure a sufficient pre-incubation period (e.g., 30 minutes or more).[5]
-
High Substrate Concentration: Since this compound is a competitive inhibitor, a high concentration of the substrate (2-acetolactate) can compete with this compound for binding to the active site, leading to an apparent decrease in potency and a higher IC50 value.[3][6][7] Consider using a substrate concentration around the Km value.
-
Enzyme Concentration: If the enzyme concentration in the assay is too high and approaches the Ki of the inhibitor, it can lead to inhibitor depletion, resulting in an inaccurate IC50 value. This is a characteristic of tight-binding inhibitors.[8]
-
Degradation of this compound or Enzyme: Ensure the stability of your this compound stock solution and the activity of your KARI enzyme preparation.
Q2: I am observing non-linear reaction progress curves even in the initial phase of the reaction. Why is this happening?
This is a classic characteristic of slow-binding inhibition.[5] The initial velocity of the reaction in the presence of a slow-binding inhibitor like this compound will gradually decrease as more enzyme-inhibitor complex is formed over time, resulting in a curved progress line. This is in contrast to the linear progress curve expected for a rapid equilibrium inhibitor.
Q3: Can I add the substrate and inhibitor at the same time?
For a slow-binding inhibitor like this compound, it is crucial to pre-incubate the enzyme and inhibitor before adding the substrate.[5] Simultaneous addition will not allow sufficient time for the inhibitor to bind to the enzyme, leading to a significant underestimation of its inhibitory potential.
Data Presentation
Table 1: Inhibition Constants (Ki) of this compound against KARI from Various Organisms
| Organism | KARI Type | Ki Value (nM) |
| Mycobacterium tuberculosis | Bacterial | 97.7[1] |
| Staphylococcus aureus | Bacterial | 7.9[4] |
| Campylobacter jejuni | Bacterial | Binds irreversibly |
| Plant | Plant | ~70 |
Experimental Protocols
Detailed Methodology for Determining KARI Inhibition by this compound
This protocol outlines a standard enzymatic assay to determine the inhibitory activity of this compound against KARI by monitoring the oxidation of NADPH at 340 nm.
Materials:
-
Purified KARI enzyme
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5 - 8.0)
-
50 mM MgCl2
-
200 µM NADPH
-
2-acetolactate (substrate)
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare Reagent Mix: Prepare a reaction mixture containing the assay buffer, MgCl2, and NADPH.
-
Enzyme and Inhibitor Pre-incubation:
-
In the wells of the microplate, add the desired concentrations of this compound. Include a control with no inhibitor.
-
Add the KARI enzyme to each well.
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 30 minutes. This allows for the slow binding of this compound to the enzyme.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the substrate, 2-acetolactate, to each well.
-
-
Measure Absorbance:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH.
-
Collect data at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each this compound concentration from the linear portion of the progress curve.
-
Plot the reaction velocity as a function of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of KARI activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound against KARI.
Caption: Troubleshooting logic for unexpectedly high this compound IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Experimental Stability of IpOHA
Welcome to the technical support center for N-hydroxy-N-isopropyloxamate (IpOHA), a potent inhibitor of ketol-acid reductoisomerase (KARI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or N-hydroxy-N-isopropyloxamate, is a small molecule inhibitor that targets ketol-acid reductoisomerase (KARI). KARI is a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for the growth of plants and various microorganisms. By inhibiting KARI, this compound disrupts the production of essential amino acids like valine, leucine, and isoleucine, thereby impeding the growth of susceptible organisms.
Q2: I'm observing inconsistent results in my experiments with this compound. What could be the cause?
A2: Inconsistent results with this compound are often linked to its limited stability in aqueous solutions. This compound belongs to the hydroxamic acid class of compounds, which are known to be susceptible to degradation under common experimental conditions. Factors such as pH, temperature, solvent, and the presence of certain enzymes can significantly impact its stability and, consequently, its inhibitory activity.
Q3: What are the primary degradation pathways for this compound?
A3: As a hydroxamic acid, this compound is prone to hydrolysis, which can be catalyzed by acidic or basic conditions. Additionally, in biological matrices such as plasma, it can be metabolized by arylesterases and carboxylesterases, leading to a loss of activity.
Q4: How should I store my this compound stock solutions to ensure maximum stability?
A4: For long-term storage (up to 6 months), it is recommended to store this compound stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is suitable. It is crucial to keep the solutions in sealed containers, protected from moisture and light, to prevent degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides practical solutions to enhance its stability.
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity over a short period in aqueous buffer. | Hydrolysis of the hydroxamic acid moiety due to suboptimal pH. | Prepare fresh solutions of this compound in a slightly acidic buffer (pH 5-6) immediately before use. Avoid storing this compound in neutral or alkaline buffers for extended periods. |
| Variability in results between different experimental days. | Degradation of this compound stock solution due to improper storage or repeated freeze-thaw cycles. | Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Ensure stock solutions are stored at the recommended temperature (-80°C for long-term) and protected from light and moisture. |
| Reduced efficacy of this compound in cell-based assays or in vivo studies. | Enzymatic degradation by esterases present in serum or cell lysates. | Minimize the pre-incubation time of this compound in biological matrices. Consider using esterase inhibitors if compatible with your experimental design. For in vivo studies, this inherent instability is a factor to consider in pharmacokinetic and pharmacodynamic modeling. |
| Precipitation of this compound upon dilution in aqueous buffer. | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For the final working solution, dilute the stock in your aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
N-hydroxy-N-isopropyloxamate (this compound) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
General Protocol for KARI Inhibition Assay
Objective: To determine the inhibitory activity of this compound on KARI.
Materials:
-
Purified KARI enzyme
-
This compound stock solution (prepared as described above)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
NADPH
-
Substrate (e.g., α-acetolactate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of working concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
KARI enzyme solution
-
This compound working solution (or vehicle control)
-
-
Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time to allow the inhibitor to bind to the enzyme. Note that this compound can be a slow-binding inhibitor, so this pre-incubation step is important.
-
Initiate the enzymatic reaction by adding NADPH and the substrate (α-acetolactate) to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH oxidation is proportional to the KARI activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of this compound's action and the experimental workflow, the following diagrams are provided.
Caption: The inhibitory action of this compound on the KARI enzyme within the BCAA biosynthesis pathway.
Caption: A generalized experimental workflow for determining the inhibitory potency of this compound against KARI.
Technical Support Center: Extraction and Analysis of Chemical Constituents from Ipomoea hederacea
Disclaimer: The term "IpOHA" was not identified as a standard chemical abbreviation in the available scientific literature. This guide focuses on the extraction and characterization of chemical constituents from Ipomoea hederacea, which may be relevant to your research interests.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and analysis of bioactive compounds from Ipomoea hederacea.
Frequently Asked Questions (FAQs)
Q1: What are the major classes of chemical constituents found in Ipomoea hederacea?
Ipomoea hederacea is a rich source of various bioactive compounds. The primary classes of chemical constituents include:
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Ecdysteroids
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Steroidal glycosides
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Aromatic acids
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Triterpenes
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Amino acids
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Organic acids
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Alkaloids (including lysergol, chanoclavine, penniclavine, and isopenniclavine)[1]
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Saponins, tannins, and proteins[1]
Q2: Which solvents are most effective for extracting compounds from Ipomoea hederacea seeds?
The choice of solvent significantly impacts the profile of extracted compounds. Methanol is frequently used and has been shown to be effective in extracting a broad range of polar compounds with antimicrobial activity.[2][3][4] The general order of solvent polarity for extraction is petroleum ether, chloroform, acetone, and then methanol.[2][3][4] An 80:20 v/v aqueous methanolic mixture has also been used for maceration.[5]
Q3: What are the expected yields for different extracts?
The extractive values for Ipomoea hederacea seeds with different solvents have been reported as follows:
| Solvent | Extractive Value (% w/w) |
| n-hexane | 14% |
| Water | 6% |
| Diethyl ether | 2.4% |
| Ethanol | 2% |
| Acetone | 2% |
| Chloroform | 1.5% |
| Source:[4] |
Troubleshooting Guide
Issue 1: Low Yield of Target Compounds
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the plant material (seeds) is properly ground to a fine powder to increase the surface area for solvent interaction.[5] Consider increasing the extraction time or using a different extraction method (e.g., Soxhlet extraction for exhaustive extraction). |
| Improper Solvent Selection | The polarity of the solvent should match the polarity of the target compounds. For broad-spectrum extraction, a polar solvent like methanol is often a good starting point.[2][3] For non-polar compounds, consider solvents like n-hexane or chloroform. |
| Suboptimal Solvent-to-Solid Ratio | A common ratio of methanol to powdered seed is 3:1.[2] Ensure sufficient solvent is used to fully immerse the plant material. |
| Degradation of Compounds | Some compounds may be sensitive to heat or light. If using heat-assisted extraction, ensure the temperature is not degrading your target molecules. Store extracts in dark, cool conditions. |
Issue 2: Impure Extract with Contaminants
| Potential Cause | Troubleshooting Step |
| Co-extraction of Unwanted Compounds | Employ a multi-step extraction process starting with a non-polar solvent (e.g., petroleum ether) to remove lipids and waxes before extracting with a more polar solvent. |
| Ineffective Filtration | Use a fine filter paper (e.g., Whatman No. 1) or a vacuum filtration setup to remove all particulate matter after extraction. |
| Complex Mixture of Compounds | Utilize chromatographic techniques such as column chromatography over silica gel for separation. A typical elution gradient starts with non-polar solvents (e.g., petroleum ether, chloroform) and gradually increases in polarity (e.g., acetone, methanol).[2][3] |
Experimental Protocols
Protocol 1: General Extraction of Bioactive Compounds
-
Preparation of Plant Material: Collect and clean Ipomoea hederacea seeds with distilled water. Dry the seeds and grind them into a fine powder using a mixer grinder.[2]
-
Maceration: Dissolve the powdered seed material in methanol at a 1:3 ratio (powder to solvent).[2]
-
Extraction: Stir the mixture for approximately one hour to ensure thorough mixing and then let it stand for 24 hours.[2]
-
Filtration and Concentration: Filter the extract to remove solid plant material. The solvent can then be evaporated under reduced pressure to obtain the crude extract.
Protocol 2: Chromatographic Separation
-
Column Preparation: Prepare a silica gel column.
-
Loading: The crude extract is loaded onto the silica gel column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. A common sequence is petroleum ether, followed by chloroform, acetone, and methanol.[2][3]
-
Fraction Collection and Analysis: Collect the fractions and monitor them using Thin Layer Chromatography (TLC).[3][4] Combine fractions with similar TLC profiles.
-
Characterization: Characterize the purified compounds using spectral techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[2][3][4]
Visualizing the Workflow
Below are diagrams illustrating the experimental workflow for extraction and purification.
Caption: General workflow for the extraction of crude extract from Ipomoea hederacea seeds.
Caption: Workflow for the purification and characterization of compounds from the crude extract.
References
Technical Support Center: Addressing Cytotoxicity of Investigational Compounds in Mammalian Cell Lines
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "IpOHA" or "3-isopropyl-5-(hydroxymethyl)-2-phenyl-2,5-dihydro-1H-pyrazol-1-yl)phenol)". Therefore, this technical support center provides a generalized framework and illustrative examples for addressing the cytotoxicity of a novel investigator-synthesized compound, hereafter referred to as "Investigational Compound," in mammalian cell lines. The data, protocols, and pathways presented are representative examples and should be adapted based on actual experimental findings.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity with our Investigational Compound across multiple mammalian cell lines. What are the initial steps to validate this observation?
A1: Initial steps should focus on confirming the consistency and specificity of the cytotoxic effect.
-
Confirm Compound Identity and Purity: Verify the chemical structure, purity, and stability of the Investigational Compound batch being used. Impurities or degradation products can contribute to unexpected toxicity.
-
Cell Line Authentication: Ensure the cell lines are correctly identified and free from cross-contamination.[1] Misidentified or contaminated cell lines can lead to irreproducible results.[1]
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as this can alter cellular responses to chemical compounds.[2][3]
-
Dose-Response Curve: Generate a comprehensive dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value accurately.
-
Positive and Negative Controls: Include appropriate positive (e.g., doxorubicin, staurosporine) and negative (vehicle control, e.g., DMSO) controls in all experiments to validate assay performance.
Q2: How can we determine the primary mechanism of cell death (apoptosis vs. necrosis) induced by our Investigational Compound?
A2: Several assays can differentiate between apoptosis and necrosis:
-
Morphological Assessment: Observe cell morphology using phase-contrast or fluorescence microscopy. Apoptotic cells typically exhibit shrinkage, membrane blebbing, and formation of apoptotic bodies, while necrotic cells show swelling and membrane rupture.
-
Flow Cytometry: Use Annexin V and Propidium Iodide (PI) staining. Annexin V-positive/PI-negative cells are early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-positive cells are necrotic.
-
Caspase Activation Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) or initiator caspases (caspase-8 for extrinsic pathway, caspase-9 for intrinsic pathway) to confirm apoptosis.[4][5][6]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with compromised membrane integrity, a hallmark of necrosis.
Q3: Our results for the Investigational Compound's cytotoxicity are inconsistent between experiments. What are the common causes of such variability?
A3: Inconsistent results can stem from several factors:
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Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media/serum lot changes can impact cellular sensitivity.[2] Maintain detailed records of cell culture parameters.
-
Compound Preparation: Ensure consistent preparation and storage of the Investigational Compound stock solution. Avoid repeated freeze-thaw cycles.
-
Incubation Time: The duration of compound exposure can significantly affect the cytotoxic outcome. Standardize incubation times across all experiments.
-
Assay Performance: Ensure that the readout of your viability assay (e.g., MTT, CellTiter-Glo) is within the linear range and that cell densities are optimized for the chosen assay.
Q4: We suspect our Investigational Compound is inducing cytotoxicity through the generation of Reactive Oxygen Species (ROS). How can we test this hypothesis?
A4: To investigate the role of ROS in compound-induced cytotoxicity, you can perform the following:
-
Direct ROS Measurement: Use fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) or CellROX to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy following compound treatment.[7][8]
-
Antioxidant Rescue Experiments: Pre-treat cells with antioxidants, such as N-acetylcysteine (NAC) or Vitamin E, before exposing them to the Investigational Compound. A reversal or reduction in cytotoxicity would suggest ROS-mediated cell death.
-
Mitochondrial ROS Assessment: Employ mitochondria-specific ROS indicators like MitoSOX Red to determine if mitochondria are the primary source of ROS production.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values | Inconsistent cell health or passage number. Variation in compound plating density. Different lots of media or serum. | Use cells within a defined passage number range. Optimize and standardize cell seeding density. Test new lots of media/serum against a previous lot to ensure consistency.[2] |
| No dose-dependent cytotoxicity observed | Compound is not cytotoxic at the tested concentrations. Compound has low solubility, leading to precipitation. The chosen assay is not sensitive enough. | Test a wider and higher range of concentrations. Visually inspect for compound precipitation in the media. Use a vehicle control (e.g., DMSO) at the highest concentration used. Try an alternative cytotoxicity assay (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH). |
| Vehicle control (e.g., DMSO) shows significant toxicity | DMSO concentration is too high. Cell line is particularly sensitive to the solvent. Contamination in the solvent. | Keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%. Run a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line. Use a fresh, high-purity (cell culture grade) solvent. |
| Sudden loss of cell viability in all wells, including untreated controls | Microbial contamination (bacteria, fungi, mycoplasma). Incubator malfunction (CO2, temperature, humidity). Poor quality of media or reagents. | Discard the culture and decontaminate the incubator and hood.[2] Test a new aliquot of cells. Verify incubator settings with calibrated external monitors. Use fresh, pre-warmed media and new aliquots of all reagents. |
Quantitative Data Summary (Illustrative Examples)
Table 1: IC50 Values of Investigational Compound in Various Mammalian Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Exposure |
| HeLa | Cervical Cancer | 15.2 ± 2.1 |
| A549 | Lung Cancer | 28.5 ± 3.5 |
| MCF-7 | Breast Cancer | 12.8 ± 1.9 |
| HepG2 | Liver Cancer | 45.1 ± 5.3 |
| PNT2 (Normal) | Normal Prostate | > 100 |
Table 2: Effect of Antioxidant Pre-treatment on Investigational Compound Cytotoxicity in HeLa Cells
| Treatment Condition | IC50 (µM) after 48h Exposure |
| Investigational Compound alone | 15.2 ± 2.1 |
| Investigational Compound + N-acetylcysteine (5 mM) | 78.9 ± 8.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
Materials:
-
Mammalian cells in culture
-
Complete growth medium
-
Investigational Compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the Investigational Compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Caspase-3 Activity Assay
This protocol measures the activity of executioner caspase-3, a key marker of apoptosis, using a fluorogenic substrate.
Materials:
-
Treated cells (from a 6-well plate or similar vessel)
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC)
-
Assay buffer
-
Fluorometric plate reader (Ex/Em = 400/505 nm)
Methodology:
-
Cell Lysis: After treatment with the Investigational Compound, harvest the cells and lyse them on ice using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.
-
Assay Reaction: In a 96-well black plate, add an equal amount of protein from each sample to wells containing the assay buffer and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the relative caspase-3 activity by comparing the fluorescence of treated samples to that of the untreated control.
Visualizations
Caption: Experimental workflow for assessing compound cytotoxicity.
Caption: Hypothetical intrinsic apoptosis pathway for a compound.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
- 1. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adl.usm.my [adl.usm.my]
- 3. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Induction of Apoptotic and Survival Signaling Pathways in Macrophage-Like THP-1 Cells by Shiga Toxin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of reactive oxygen species and expression of inducible nitric oxide synthase in rat isolated Kupffer cells stimulated by Leptospira interrogans and Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hippo signaling pathway.
Troubleshooting Guide
This guide addresses common issues encountered during experiments related to the Hippo signaling pathway, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent Western Blot Results for YAP/TAZ Phosphorylation | 1. Suboptimal antibody concentration. 2. Issues with sample preparation (e.g., phosphatase activity). 3. Inconsistent protein loading. | 1. Titrate the primary antibody to determine the optimal concentration. 2. Ensure phosphatase inhibitors are included in the lysis buffer. 3. Use a reliable protein quantification method (e.g., BCA assay) and normalize to a loading control (e.g., GAPDH, β-actin). |
| Low Transfection Efficiency of Pathway Components | 1. Suboptimal transfection reagent-to-DNA ratio. 2. Poor cell health. 3. Incorrect vector choice for the cell line. | 1. Optimize the ratio of transfection reagent to plasmid DNA. 2. Ensure cells are healthy and at the appropriate confluency (typically 70-90%). 3. Test different viral or non-viral vectors to find one suitable for your specific cell line.[1] |
| High Background in Immunofluorescence Staining | 1. Non-specific antibody binding. 2. Inadequate blocking. 3. Autofluorescence of cells or medium. | 1. Use a secondary antibody from a different host species or use a more specific primary antibody. 2. Increase the blocking time or try a different blocking agent (e.g., BSA, serum). 3. Use a mounting medium with an anti-fade reagent and consider using a different fluorescent dye with a longer wavelength. |
| Difficulty in Observing Changes in Cell Proliferation | 1. Assay not sensitive enough. 2. Incorrect timing of the assay. 3. Cell line is not responsive to Hippo pathway modulation. | 1. Use a more sensitive proliferation assay (e.g., EdU incorporation instead of MTT). 2. Perform a time-course experiment to determine the optimal time point for measuring proliferation. 3. Confirm the expression and functionality of key Hippo pathway components in your cell line. |
Frequently Asked Questions (FAQs)
Q1: What are the key upstream regulators of the Hippo signaling pathway?
A1: The Hippo pathway is regulated by a variety of upstream signals, including cell-cell contact, cell polarity, and mechanical cues.[2] Key protein complexes involved in upstream regulation include the Crumbs, Scribble, and Par complexes which are crucial for establishing cell polarity. Additionally, adherens junctions, through proteins like E-cadherin and Catenins, play a significant role in sensing cell density and activating the pathway.[2]
Q2: How does the core kinase cascade of the Hippo pathway function?
A2: The core of the Hippo pathway consists of a kinase cascade. In mammals, this involves the Sterile-20 like kinases 1/2 (MST1/2, the homolog of Hippo) which, upon activation, phosphorylate and activate the Large Tumor Suppressor kinases 1/2 (LATS1/2).[3][4] Activated LATS1/2 then phosphorylate the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[4]
Q3: What is the downstream effect of YAP/TAZ phosphorylation?
A3: Phosphorylation of YAP and TAZ leads to their sequestration in the cytoplasm and subsequent degradation. This prevents them from translocating to the nucleus. When YAP and TAZ are not phosphorylated, they move into the nucleus and bind to TEA domain (TEAD) transcription factors to promote the expression of genes involved in cell proliferation and survival, and inhibit apoptosis.[2][3]
Q4: What are some common pitfalls to avoid when designing a Hippo pathway-related experiment?
A4: A common pitfall is the lack of a clear hypothesis and appropriate controls.[5] It is crucial to have both positive and negative controls to ensure the assay is working correctly.[6] Another frequent issue is insufficient sample size, which can lead to statistically unreliable results.[5] Additionally, overlooking the context of the cell line or model system can lead to misinterpretation of data, as the Hippo pathway is highly context-dependent.
Experimental Protocols
Western Blotting for Phospho-YAP (Ser127)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against Phospho-YAP (Ser127) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Immunofluorescence for YAP/TAZ Nuclear Localization
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with experimental compounds as required.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibody against YAP/TAZ for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
-
Imaging:
-
Wash twice with PBS.
-
Mount coverslips on microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence microscope.
-
Visualizations
Caption: The Hippo Signaling Pathway showing upstream regulators, the core kinase cascade, and downstream effectors.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. The Hippo-YAP signaling pathway and contact inhibition of growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The potential role of Hippo pathway regulates cellular metabolism via signaling crosstalk in disease-induced macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common experiment design pitfalls [statsig.com]
- 6. biocompare.com [biocompare.com]
Technical Support Center: Improving the In Vivo Delivery of OGA Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-GlcNAcase (OGA) inhibitors in in vivo studies. Given the absence of specific public information on "IpOHA," this guide will focus on Thiamet-G, a widely used and well-characterized OGA inhibitor, as a representative example to address common challenges in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for OGA inhibitors like Thiamet-G?
A1: OGA inhibitors, such as Thiamet-G, function by selectively inhibiting the O-GlcNAcase (OGA) enzyme.[1][2][3][4] OGA is responsible for removing the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from serine and threonine residues of nuclear and cytoplasmic proteins.[3][5] By inhibiting OGA, these compounds lead to an increase in global O-GlcNAcylation levels, which can modulate various signaling pathways and cellular processes.[6][7][8]
Q2: What are the common routes of administration for Thiamet-G in in vivo studies?
A2: Thiamet-G has been successfully administered in animal models through various routes, including oral administration (e.g., in drinking water or by gavage) and subcutaneous or intraperitoneal injections.[9][10][11][12] The choice of administration route often depends on the experimental design, desired dosing regimen (acute vs. chronic), and the specific animal model being used.
Q3: How do I determine the optimal dose of Thiamet-G for my in vivo experiment?
A3: The optimal dose of Thiamet-G can vary significantly depending on the animal model, the target tissue, and the desired level of OGA inhibition. Dose-ranging studies are recommended to determine the effective dose for your specific experimental conditions. Published studies have used a wide range of doses, from 10 mg/kg to 600 mg/kg per day.[9][11][13] It is crucial to monitor both the level of O-GlcNAcylation in the target tissue and any potential off-target effects to identify the optimal therapeutic window.[14]
Q4: What are the potential off-target effects of Thiamet-G?
A4: While Thiamet-G is known for its high selectivity for OGA over other hexosaminidases, the potential for off-target effects should be considered, especially at high concentrations.[4] Some studies suggest that high doses might lead to non-specific effects or impact other signaling pathways indirectly.[15] Careful dose-response studies and the inclusion of appropriate controls are essential to mitigate and identify potential off-target effects.
Q5: How can I monitor the efficacy of Thiamet-G treatment in vivo?
A5: The primary method to confirm the efficacy of Thiamet-G is to measure the increase in O-GlcNAcylation levels in the target tissue. This can be achieved through Western blotting using antibodies that recognize O-GlcNAcylated proteins.[16] Additionally, positron emission tomography (PET) imaging with specific tracers can be used to measure OGA occupancy in the brain in real-time.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in O-GlcNAcylation levels observed after treatment. | Inadequate Dose: The administered dose may be too low to achieve sufficient OGA inhibition in the target tissue. Poor Bioavailability: The formulation or administration route may result in poor absorption and distribution of the inhibitor.[11] Compound Instability: The inhibitor may be unstable in the chosen vehicle or under the storage conditions. | Increase Dose: Conduct a dose-escalation study to find a more effective dose.[9][11] Optimize Formulation/Route: Test different vehicle formulations or administration routes (e.g., switch from oral to intraperitoneal injection) to improve bioavailability. Check Compound Stability: Ensure the inhibitor is properly stored and the formulation is prepared fresh before each use. |
| High variability in O-GlcNAcylation levels between animals in the same treatment group. | Inconsistent Dosing: Inaccurate or inconsistent administration of the inhibitor. Biological Variability: Natural physiological differences between individual animals. Metabolic Differences: Variations in drug metabolism rates among animals. | Standardize Administration Technique: Ensure all researchers are using a consistent and accurate technique for dosing. Increase Sample Size: A larger number of animals per group can help to account for biological variability. Normalize Dosing: Ensure dosing is accurately calculated based on the most recent body weight of each animal. |
| Observed toxicity or adverse effects in treated animals. | Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). Off-target effects: The inhibitor may be interacting with other cellular targets at the administered concentration.[15] Vehicle Toxicity: The vehicle used to dissolve the inhibitor may be causing adverse effects. | Reduce Dose: Perform a dose-reduction study to find a non-toxic, effective dose. Assess Off-Target Effects: If possible, perform assays to check for activity against related enzymes or pathways. Test Vehicle Alone: Include a control group that receives only the vehicle to rule out its toxicity. |
| Inconsistent results across different experiments. | Changes in Experimental Conditions: Variations in animal strain, age, or housing conditions. Batch-to-Batch Variability of Inhibitor: Differences in the purity or activity of the inhibitor between different manufacturing batches. Procedural Drift: Small, unintentional changes in the experimental protocol over time. | Standardize All Experimental Parameters: Maintain consistency in all aspects of the study design. Validate Each New Batch of Inhibitor: Test each new batch to ensure consistent potency and purity. Adhere Strictly to the Protocol: Maintain a detailed and standardized protocol for all experiments. |
Experimental Protocols
Protocol 1: In Vivo Administration of Thiamet-G via Drinking Water
This protocol is suitable for chronic administration of Thiamet-G to rodents.
Materials:
-
Thiamet-G
-
Drinking water
-
Appropriate animal model (e.g., mice)
-
Calibrated scale
-
Water bottles
Procedure:
-
Dose Calculation: Based on the average daily water consumption of the animals and their average body weight, calculate the concentration of Thiamet-G to be added to the drinking water to achieve the desired daily dose (e.g., mg/kg/day). A common dose for chronic studies is around 500-600 mg/kg/day.[9][11]
-
Preparation of Thiamet-G Solution: Dissolve the calculated amount of Thiamet-G in the total volume of drinking water that will be consumed by the animals in a specific period (e.g., one week). Ensure the compound is fully dissolved.
-
Administration: Replace the regular drinking water in the animal cages with the Thiamet-G solution.
-
Monitoring: Monitor the water consumption daily to ensure consistent dosing. Measure the body weight of the animals regularly.
-
Solution Replacement: Prepare a fresh solution and replace the water bottles at regular intervals (e.g., weekly) to ensure the stability of the compound.[9]
Protocol 2: Acute In Vivo Administration of Thiamet-G via Intraperitoneal (IP) Injection
This protocol is suitable for acute or short-term administration of Thiamet-G.
Materials:
-
Thiamet-G
-
Sterile saline solution or other appropriate vehicle
-
Syringes and needles
-
Appropriate animal model (e.g., mice)
-
Calibrated scale
Procedure:
-
Dose Calculation: Calculate the amount of Thiamet-G required for each animal based on its body weight and the desired dose (e.g., 20 mg/kg).[10]
-
Preparation of Injection Solution: Dissolve the Thiamet-G in a sterile vehicle to the desired final concentration. Ensure the solution is sterile.
-
Administration: Inject the calculated volume of the Thiamet-G solution intraperitoneally into the animal.
-
Monitoring: Observe the animals for any immediate adverse reactions. Monitor for the desired biological effect at predetermined time points post-injection.
Quantitative Data Summary
Table 1: In Vivo Dosing of Thiamet-G in Rodent Models
| Animal Model | Administration Route | Dose | Duration | Observed Effect | Reference |
| rTg4510 Mice | Oral (in drinking water) | ~600 mg/kg/day | 18 weeks | Increased brain O-GlcNAc, reduced tau pathology | [9] |
| rTg4510 Mice | Oral (gavage) | 500 mg/kg | Single dose | ~4-fold increase in brain O-protein | [11] |
| C57BL/6 Mice | Intraperitoneal | 20 mg/kg | Single dose | Increased O-GlcNAc in brain, liver, and knee | [10] |
| Sprague-Dawley Rats | Oral (in drinking water) | 200 mg/kg/day | Chronic | Increased O-GlcNAc in the brain | |
| TAPP Mice | Oral (in drinking water) | 200 or 500 mg/kg/day | Chronic | Increased brain O-GlcNAc, reduced amyloid plaques | [12] |
Signaling Pathways and Experimental Workflows
O-GlcNAcylation Signaling Pathway
The following diagram illustrates the central role of OGT and OGA in regulating protein O-GlcNAcylation, which in turn modulates various cellular signaling pathways.
Caption: O-GlcNAc cycling is regulated by OGT and OGA and impacts key cellular processes.
Experimental Workflow for In Vivo OGA Inhibition Study
This diagram outlines a typical experimental workflow for assessing the in vivo effects of an OGA inhibitor.
Caption: A generalized workflow for conducting in vivo studies with OGA inhibitors.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Increasing O-GlcNAcylation Attenuates tau Hyperphosphorylation and Behavioral Impairment in rTg4510 Tauopathy Mice [imrpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiamet G mediates neuroprotection in experimental stroke by modulating microglia/macrophage polarization and inhibiting NF-κB p65 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations [frontiersin.org]
how to minimize batch-to-batch variability of IpOHA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in induced pluripotent stem cell (iPSC)-derived organoid cultures.
Troubleshooting Guide: Minimizing Batch-to-Batch Variability
Batch-to-batch variability is a significant challenge in iPSC-derived organoid generation, impacting reproducibility and the reliability of experimental outcomes.[1][2][3][4][5][6] This guide addresses common issues and provides actionable solutions to enhance consistency.
Issue 1: High Variability in Organoid Size and Morphology
Inconsistent size and shape of organoids within and between batches can affect differentiation efficiency and subsequent analyses.
| Potential Cause | Recommended Solution |
| Inconsistent Starting Cell Number | Accurately count viable cells before aggregation. Use automated cell counters for improved precision. |
| Variable Embryoid Body (EB) Formation | Utilize low-adhesion, V-bottom plates to promote uniform cell aggregation.[7] Consider using forced aggregation techniques or microfluidic devices for greater control over initial spheroid size. |
| Heterogeneous iPSC Culture | Ensure a homogenous starting population of undifferentiated iPSCs. Manually remove any spontaneously differentiated colonies before passaging.[8] |
| Inconsistent Matrix Embedding | Ensure even distribution of organoids within the extracellular matrix (ECM) dome. Avoid contact between individual organoids and the culture plastic.[9][10] |
Issue 2: Inconsistent Differentiation and Cellular Composition
Batches may exhibit different proportions of desired cell types or the presence of off-target cell lineages.
| Potential Cause | Recommended Solution |
| Reagent Variability | Use qualified, lot-tested reagents, including growth factors, small molecules, and basal media.[9][10] Prepare and aliquot reagents to minimize freeze-thaw cycles. |
| Inconsistent Protocol Timing | Adhere strictly to the timing of media changes and the addition of differentiation factors. Use a detailed, standardized protocol across all experiments. |
| iPSC Line-to-Line Variability | Different iPSC lines can have inherent differences in differentiation potential.[4][6][11] Characterize the differentiation propensity of new cell lines. Consider using multiple well-characterized lines for key experiments. |
| Suboptimal Signaling Pathway Modulation | Titrate the concentration of key signaling molecules (e.g., WNT activators/inhibitors, TGF-β inhibitors) for your specific iPSC line to ensure optimal and consistent pathway activation/inhibition.[1][12] |
Issue 3: Poor Organoid Viability and Necrotic Cores
Low viability and the formation of necrotic centers can compromise organoid health and function.
| Potential Cause | Recommended Solution |
| Nutrient and Oxygen Limitation | Use orbital shakers or spinning bioreactors to improve nutrient and gas exchange, especially for larger organoids.[13][14] |
| Overly Dense Culture | Optimize the number of organoids per well or dish to prevent overcrowding and resource depletion. |
| Accumulation of Waste Products | Increase the frequency of media changes, particularly during stages of rapid growth and differentiation. |
| Suboptimal ECM Concentration | Use an ECM concentration that provides adequate structural support without impeding nutrient diffusion. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in iPSC-derived organoid cultures?
The main contributors to variability include the genetic background and epigenetic memory of the parent iPSC line, inconsistencies in the starting cell population, variations in culture media and reagents, and deviations in protocol execution.[3][4][15] Even minor differences in factors like passage number, confluency at the start of differentiation, and the precise timing of reagent addition can accumulate and lead to significant batch effects.[4]
Q2: How can I standardize my iPSC-derived organoid generation protocol?
Standardization is key to reducing variability. This involves:
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Detailed Documentation: Create a comprehensive, step-by-step protocol with clear specifications for all reagents, equipment, and timings.
-
Consistent iPSC Maintenance: Maintain iPSCs under consistent, high-quality conditions to ensure a stable pluripotent state.
-
Quality Control Checkpoints: Implement quality control steps, such as checking for pluripotency marker expression in the starting iPSC population and assessing the efficiency of germ layer induction.[16]
-
Use of Master Cell Banks: Work from a well-characterized master cell bank to minimize genetic drift and variability from continuous passaging.
Q3: Can the choice of extracellular matrix (ECM) affect batch-to-batch consistency?
Yes, the ECM is a critical component that can introduce variability. Different batches of natural ECMs like Matrigel can have varying protein compositions.[5] To mitigate this, use organoid-qualified ECMs and test new lots for their ability to support consistent organoid formation and growth.[9] Consider using synthetic or defined hydrogels to further reduce this source of variability.
Q4: What is the role of signaling pathways in organoid development and variability?
The directed differentiation of iPSCs into organoids relies on the precise temporal modulation of key developmental signaling pathways, such as WNT, TGF-β, FGF, and Notch.[12][17] The response to signaling molecules can vary between iPSC lines. Therefore, optimizing the concentration and timing of pathway activators and inhibitors for your specific cell line is crucial for reproducible differentiation.
Q5: How can I assess the reproducibility of my organoid batches?
Assessing reproducibility requires quantitative analysis. This can include:
-
Morphological Analysis: Image-based quantification of organoid size, shape, and number.
-
Gene Expression Analysis: Using qPCR or RNA-sequencing to compare the expression of key developmental and cell-type-specific markers across batches.[3]
-
Immunohistochemistry and Flow Cytometry: Quantifying the proportion of specific cell types within the organoids.
-
Functional Assays: Performing functional assessments relevant to the organoid type (e.g., electrophysiological recordings for brain organoids, metabolic assays for liver organoids).
Visualizing Key Processes
To aid in understanding and standardizing protocols, the following diagrams illustrate a general experimental workflow and a critical signaling pathway involved in organoid development.
Caption: A generalized experimental workflow for generating iPSC-derived organoids.
Caption: The canonical WNT signaling pathway, crucial for early differentiation steps.
References
- 1. Improved Protocol for Reproducible Human Cortical Organoids [ukdri.ac.uk]
- 2. Improved Protocol for Reproducible Human Cortical Organoids Reveals Early Alterations in Metabolism with MAPT Mutations (2023) | Taylor B. Bertucci | 7 Citations [scispace.com]
- 3. Evaluation of variability in human kidney organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addressing variability in iPSC-derived models of human disease: guidelines to promote reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iPSC-derived and Patient-Derived Organoids: Applications and challenges in scalability and reproducibility as pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoids are not organs: Sources of variation and misinformation in organoid biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human iPSC-derived cerebral organoids model cellular features of lissencephaly and reveal prolonged mitosis of outer radial glia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. oxfordglobal.com [oxfordglobal.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. Application Prospect of Induced Pluripotent Stem Cells in Organoids and Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient and reproducible generation of human iPSC-derived cardiomyocytes and cardiac organoids in stirred suspension systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation of iPSC-derived Human Brain Organoids to Model Early Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Generating Homogeneous Brain Organoids from Human iPSCs | Springer Nature Experiments [experiments.springernature.com]
- 17. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Immunoprecipitation of HA-Tagged Proteins (IP-HA)
Welcome to the technical support center for immunoprecipitation of HA-tagged proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and reduce non-specific binding in your IP-HA experiments.
Troubleshooting Guide: High Background & Non-Specific Binding
High background and non-specific binding are common issues in co-immunoprecipitation (co-IP) experiments that can obscure results. This guide provides a systematic approach to identifying and mitigating these problems.
Q1: I'm observing high background in my IP-HA experiment. What are the primary causes and how can I reduce it?
High background can originate from several sources, including non-specific binding of proteins to the antibody, the beads, or the tube. The following strategies can help minimize this issue.
Troubleshooting Workflow for High Background
Caption: A troubleshooting flowchart for addressing high background in IP-HA experiments.
Key Strategies to Reduce High Background:
-
Pre-clearing the Lysate: This is a critical step to remove proteins that non-specifically bind to the beads.[1][2][3][4] Before adding the anti-HA antibody, incubate your cell lysate with beads alone for 30-60 minutes at 4°C.[3] Afterwards, centrifuge the mixture and transfer the supernatant (which is your pre-cleared lysate) to a new tube for the immunoprecipitation.
-
Blocking the Beads: To prevent non-specific binding to the beads themselves, it's essential to block them.[1][2][5][6] This can be done by incubating the beads with a blocking agent before they are introduced to the lysate.
Table 1: Common Blocking Agents for IP
Blocking Agent Typical Concentration Incubation Time & Temperature Notes Bovine Serum Albumin (BSA) 1-5% (w/v)[2][5][6][7] 1-2 hours at 4°C[5] Cost-effective and widely used.[7] Non-fat Dry Milk 1-5% (w/v)[6][7] 1 hour at room temperature Can interfere with some assays due to endogenous biotin.[7] Normal Serum 5-10% (v/v)[7] Varies Very effective but can be expensive and may contain cross-reactive antibodies.[7] | Casein | 1% (w/v)[7] | Varies | A common and effective protein blocker.[7] |
-
Optimizing Antibody Concentration: Using too much antibody can lead to increased non-specific binding.[2][8] It is recommended to perform a titration experiment to determine the optimal amount of anti-HA antibody for your specific target protein and lysate concentration.[2]
-
Increasing Wash Stringency: The washing steps are crucial for removing non-specifically bound proteins.[5][6] The stringency of the wash buffer can be adjusted to disrupt weaker, non-specific interactions while preserving the specific interaction of interest.
Table 2: Modifying Wash Buffer for Increased Stringency
Component Concentration Range Purpose Salt (e.g., NaCl) 150 mM - 1 M[5][6][9] Reduces ionic and electrostatic interactions.[6] Non-ionic Detergent (e.g., Tween-20, Triton X-100) 0.01% - 1%[5][6] Disrupts non-specific hydrophobic interactions. | Reducing Agents (e.g., DTT, β-mercaptoethanol) | 1-2 mM[6][10] | Reduces non-specific interactions mediated by disulfide bridges.[6] |
Q2: My protein of interest is binding to my negative control (e.g., isotype control IgG). What should I do?
Binding to a negative control IgG indicates that your protein may be "sticky" or that the non-specific binding is related to the antibody itself.
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Confirm with a "Beads-Only" Control: First, perform a control with just the beads and the lysate (no antibody) to see if the binding is to the beads.[3] If so, more effective pre-clearing and bead blocking are necessary.[11]
-
Use Affinity-Purified Antibodies: Ensure you are using a high-quality, affinity-purified anti-HA antibody to minimize cross-reactivity.[2]
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Change the Blocking Agent: Some proteins may have a higher affinity for certain blocking agents. Try switching to a different one (e.g., from BSA to normal serum).[12]
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Adjust Lysis Buffer Conditions: The composition of your lysis buffer can influence non-specific interactions. For less soluble proteins, non-ionic detergents like NP-40 or Triton X-100 are often used. However, for some interactions, a milder, non-detergent, low-salt buffer may be better.[2]
Frequently Asked Questions (FAQs)
Q3: What are the best practices for sample preparation to minimize non-specific binding?
-
Use Fresh Samples: Whenever possible, use fresh cell or tissue lysates. Avoid repeated freeze-thaw cycles which can lead to protein degradation and aggregation.[5][8]
-
Add Inhibitors: Always add fresh protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation and maintain post-translational modifications that may be crucial for protein interactions.[2][6][8]
-
Centrifuge Lysate: Before pre-clearing, spin your lysate at high speed (e.g., for 30 minutes) to pellet any debris, insoluble proteins, and membrane fragments.[2][5]
Q4: How do I choose the right beads for my IP-HA experiment?
The choice between agarose and magnetic beads depends on your experimental needs. Magnetic beads often result in a quicker protocol with more efficient washing and less chance of sample loss.[9] It's also important to select beads (e.g., Protein A, Protein G, or Protein A/G) that have a high affinity for the host species and isotype of your anti-HA antibody.[3]
Workflow for a Standard IP-HA Experiment
Caption: A generalized workflow for an immunoprecipitation experiment with an HA-tagged protein.
Q5: Can the HA tag itself contribute to non-specific binding?
While the HA tag is widely used and generally considered specific, it is a peptide sequence that could potentially interact non-specifically with other proteins. If you suspect this is an issue, consider the following:
-
Use a different tag: If possible, try expressing your protein with a different tag (e.g., Flag, Myc) and see if the non-specific binding pattern changes.
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Native Elution: Instead of harsh, denaturing elution buffers, consider using a competitive elution with an excess of HA peptide.[13] This can result in a cleaner elution of your specific protein complex, leaving non-specific binders attached to the beads.[13]
Principle of Pre-clearing and Blocking
References
- 1. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. ptglab.com [ptglab.com]
- 5. ptglab.com [ptglab.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. kmdbioscience.com [kmdbioscience.com]
- 9. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Native Isolation of 3×HA-Tagged Protein Complexes to Characterize Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of IpOHA and Standard-of-Care Drugs for Inhibiting Mycobacterium tuberculosis
A guide for researchers and drug development professionals on the validation of IpOHA's inhibitory effect against Mycobacterium tuberculosis KARI, in comparison with established antitubercular agents.
This guide provides a comparative overview of the investigational compound this compound (N-isopropyl oxalylhydroxamate) and current first and second-line drugs for the treatment of tuberculosis. The focus is on the validation of the inhibitory effect of this compound on its target, ketol-acid reductoisomerase (KARI), an essential enzyme in Mycobacterium tuberculosis, and how its potential efficacy compares to existing therapies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Therapeutic Strategies Against Mycobacterium tuberculosis
Tuberculosis (TB) remains a significant global health challenge, necessitating the discovery and development of novel therapeutic agents. The current treatment regimens, while effective for drug-susceptible strains, are lengthy and face the growing threat of drug resistance. Consequently, there is a critical need to explore new molecular targets within M. tuberculosis and develop inhibitors against them.
One such promising target is the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for the survival of M. tuberculosis but absent in humans, making it an attractive target for selective toxicity.[1] this compound is a potent inhibitor of ketol-acid reductoisomerase (KARI), a key enzyme in this pathway. This guide will delve into the experimental validation of this compound's inhibitory action and compare its potential with established anti-TB drugs.
Data Presentation: A Comparative Look at Inhibitory Concentrations
Table 1: Minimum Inhibitory Concentration (MIC) of Standard Anti-Tuberculosis Drugs
| Drug Class | Drug | Mechanism of Action | MIC Range (µg/mL) against M. tuberculosis H37Rv |
| First-Line Agents | Isoniazid | Inhibits mycolic acid synthesis | 0.02 - 0.25 |
| Rifampicin | Inhibits DNA-dependent RNA polymerase | 0.03 - 1.0 | |
| Ethambutol | Inhibits arabinosyl transferase | 1.0 - 5.0 | |
| Pyrazinamide | Disrupts membrane potential and transport function (activated at acidic pH) | 20 - 100 | |
| Second-Line Agents | Bedaquiline | Inhibits ATP synthase | 0.015 - 0.12 |
| Delamanid | Inhibits mycolic acid synthesis | 0.001 - 0.05 | |
| Pretomanid | Inhibits cell wall synthesis and respiratory processes | 0.015 - 0.25 |
Experimental Protocols
To validate the inhibitory effect of a compound like this compound on M. tuberculosis and its target enzyme KARI, a series of well-defined experiments are required. The following protocols provide a generalized framework for these investigations.
Protocol 1: KARI Enzyme Activity Assay
This assay is designed to measure the enzymatic activity of KARI and to determine the inhibitory potential of compounds like this compound in a cell-free system. The activity of KARI is typically monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified M. tuberculosis KARI enzyme
-
NADPH
-
Substrate: (R,S)-2-acetolactate
-
Assay buffer: 100 mM Tris-HCl (pH 8.0), 4 mM MgCl₂
-
This compound or other test compounds
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the KARI enzyme in the wells of a microplate.
-
Add varying concentrations of this compound or the test compound to the wells. Include a control with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, (R,S)-2-acetolactate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the IC₅₀ (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination for M. tuberculosis
This protocol outlines the determination of the MIC of a compound against whole M. tuberculosis cells using the broth microdilution method.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound or other test compounds
-
96-well microplates
-
Sterile saline with Tween 80
-
Resazurin solution (for viability staining)
Procedure:
-
Prepare a standardized inoculum of M. tuberculosis from a fresh culture, adjusting the turbidity to a McFarland standard of 0.5.
-
Prepare serial two-fold dilutions of the test compound (e.g., this compound) in the 7H9 broth in the wells of a 96-well plate.
-
Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add the resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change (i.e., inhibits visible growth).
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex biological pathways and experimental workflows involved in drug discovery. The following visualizations, created using the DOT language, illustrate the branched-chain amino acid biosynthesis pathway targeted by this compound and the general workflows for its validation.
Caption: Branched-chain amino acid biosynthesis pathway in M. tuberculosis.
Caption: Workflow for validating the inhibitory effect of this compound.
Conclusion
The branched-chain amino acid biosynthesis pathway represents a validated and promising target for the development of novel anti-tuberculosis drugs. This compound, as a known inhibitor of the KARI enzyme within this pathway, warrants further investigation for its potential activity against Mycobacterium tuberculosis. While direct, quantitative data on its efficacy against M. tuberculosis is currently lacking, the experimental protocols outlined in this guide provide a clear roadmap for its validation. By determining the IC₅₀ against the KARI enzyme and the MIC against whole M. tuberculosis cells, researchers can quantitatively assess its potential and compare it to the established efficacy of current anti-TB drugs. Such data will be critical in determining whether this compound or similar KARI inhibitors can be developed into effective components of future tuberculosis treatment regimens.
References
Unveiling the Potency of IpOHA in the Landscape of KARI Inhibitors: A Comparative Guide
For researchers and scientists at the forefront of drug development and agricultural science, the quest for potent and selective enzyme inhibitors is a perpetual endeavor. Ketol-acid reductoisomerase (KARI), a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway of plants and microorganisms, has emerged as a promising target for novel herbicides and antimicrobial agents. This guide provides a comprehensive comparison of the efficacy of N-hydroxy-N-isopropyloxamate (IpOHA), a potent KARI inhibitor, with other notable inhibitors, supported by experimental data and detailed methodologies.
The BCAA biosynthesis pathway is essential for the growth and development of plants, bacteria, fungi, and archaea, but is absent in animals, making KARI an ideal target for selective biocides.[1][2] Inhibition of KARI disrupts the production of essential amino acids—valine, leucine, and isoleucine—leading to growth arrest and cell death in susceptible organisms.[3]
Comparative Efficacy of KARI Inhibitors
The inhibitory potential of various compounds against KARI has been evaluated, with this compound consistently demonstrating high potency. The following table summarizes the key quantitative data for this compound and other significant KARI inhibitors.
| Inhibitor | Target Organism/Enzyme | Ki Value | MIC90 (M. tuberculosis) | Reference |
| This compound | Mycobacterium tuberculosis (MtKARI) | 97.7 nM | 1 mM | [4][5] |
| Staphylococcus aureus (SaKARI) | 7.9 nM | - | [6] | |
| Plant KARI | ~70 nM | - | [5] | |
| Analogue of this compound | Mycobacterium tuberculosis (MtKARI) | 19.7 nM | - | [7] |
| Hoe704 | Bacterial KARI | ~25 nM | - | [5] |
| CPD | Staphylococcus aureus (SaKARI) | 2.73 µM | - | [6] |
| Pyrimidinedione (1f) | Mycobacterium tuberculosis (MtKARI) | 23.3 nM | 12.7 µM | [1][5] |
| Oryza sativa KARI | 146 nM | - | [1] | |
| MMV553002 (hydrolyzed) | Mycobacterium tuberculosis (MtKARI) | <200 nM | - | [8][9] |
Key Observations:
-
This compound exhibits potent inhibition of KARI across different species, with Ki values in the nanomolar range.[4][5][6] However, its efficacy in whole-cell assays against Mycobacterium tuberculosis is modest, with a high MIC90 value.[5]
-
Analogues of this compound have been synthesized that show even greater potency against MtKARI in enzymatic assays, suggesting potential for further development.[7]
-
Pyrimidinedione (1f) demonstrates strong inhibition of MtKARI and, notably, significantly better whole-cell activity against M. tuberculosis compared to this compound.[1][5] Its different mode of inhibition, being competitive with respect to NADPH, may contribute to its enhanced cellular efficacy.[1]
-
The slow binding nature of this compound to its target has been suggested as a potential reason for its reduced effectiveness in cellular environments, as the accumulation of the natural substrate, 2-acetolactate, can overcome the inhibition.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of KARI inhibitors.
KARI Inhibition Assay (General Protocol)
This protocol describes a typical method for measuring the enzymatic activity of KARI and assessing the potency of inhibitors.
-
Enzyme Preparation: Recombinant KARI is expressed and purified from a suitable host system (e.g., E. coli). The concentration and purity of the enzyme are determined using standard protein quantification methods.
-
Reaction Mixture: The standard assay mixture contains a buffer (e.g., Tris-HCl), MgCl2 as a cofactor, and the substrate, 2-acetolactate.
-
Inhibitor Addition: The inhibitor (e.g., this compound) is added to the reaction mixture at various concentrations. For time-dependent inhibitors, a pre-incubation period of the enzyme with the inhibitor is often required.
-
Reaction Initiation: The reaction is initiated by the addition of the coenzyme, NADPH.
-
Monitoring the Reaction: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer. This rate is proportional to the KARI activity.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The data are then fitted to appropriate equations (e.g., the Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Ki).
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of a compound required to inhibit the growth of a microorganism.
-
Microorganism Culture: The target microorganism (e.g., Mycobacterium tuberculosis H37Rv) is cultured in a suitable liquid medium to a specific optical density.
-
Compound Preparation: The test compounds are serially diluted in the culture medium in a multi-well plate.
-
Inoculation: The microbial culture is added to each well of the plate containing the test compounds.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Growth Assessment: Microbial growth is assessed visually or by measuring the optical density. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the BCAA biosynthesis pathway and the experimental workflow for evaluating KARI inhibitors.
Caption: Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway and KARI Inhibition.
References
- 1. A Ketol-Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketol-Acid Reductoisomerase - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Discovery, Synthesis and Evaluation of a Ketol-Acid Reductoisomerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of IpOHA: A Comparative Guide to KARI Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of N-hydroxy-N-isopropyloxamate (IpOHA), a potent inhibitor of ketol-acid reductoisomerase (KARI). Herein, we objectively compare its performance with alternative inhibitors, supported by experimental data, detailed methodologies, and visual pathway analysis.
This compound is a slow-binding inhibitor that targets KARI, a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. This pathway is essential for bacteria, fungi, and plants, but absent in mammals, making KARI an attractive target for the development of novel herbicides and antimicrobial agents. This compound acts as a transition-state analogue, binding tightly to the KARI active site.
Comparative Analysis of KARI Inhibitors
The inhibitory potential of this compound has been evaluated against KARI from various organisms and compared with other known inhibitors, such as cyclopropane-1,1-dicarboxylate (CPD) and 2-dimethylphosphinoyl-2-hydroxy acetate (Hoe704). The data below summarizes the inhibition constants (Ki) and, where available, the minimum inhibitory concentrations (MIC) of these compounds.
| Inhibitor | Target Organism | Enzyme | Ki (nM) | MIC (µM) | Reference |
| This compound | Staphylococcus aureus | SaKARI | 7.9 | - | [1] |
| Mycobacterium tuberculosis | MtKARI | ~26 | - | [2] | |
| CPD | Staphylococcus aureus | SaKARI | 2730 | - | [1] |
| Mycobacterium tuberculosis | MtKARI | 3030 | - | [2] | |
| Campylobacter jejuni | CjKARI | 590 | - | [2] | |
| Hoe704 | Mycobacterium tuberculosis | MtKARI | 300 | - | [2] |
| Campylobacter jejuni | CjKARI | 110 | - | [2] | |
| Compound 1f | Mycobacterium tuberculosis | MtKARI | 23.3 | 12.75 | [2] |
Experimental Protocols
Ketol-Acid Reductoisomerase (KARI) Enzymatic Assay
This protocol is for determining the activity of KARI by monitoring the consumption of NADPH.
Materials:
-
Purified KARI enzyme
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 50 mM MgCl₂
-
NADPH solution (stock concentration, e.g., 10 mM)
-
2-acetolactate (substrate) solution (stock concentration, e.g., 100 mM)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes or 96-well microplates
Procedure:
-
Prepare the reaction mixture in a cuvette or microplate well by adding the assay buffer, a specific concentration of NADPH (e.g., 200 µM final concentration), and the purified KARI enzyme (e.g., 100-150 nM final concentration).
-
Incubate the mixture at a constant temperature (e.g., 25 °C) for a few minutes to allow for temperature equilibration.
-
Initiate the enzymatic reaction by adding the substrate, 2-acetolactate (e.g., 1.2 mM final concentration).
-
Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP⁺.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Determination of Inhibition Constant (Ki) for Slow-Binding Inhibitors
For slow-binding inhibitors like this compound, the determination of Ki requires a pre-incubation step.
Procedure:
-
Prepare a series of reaction mixtures, each containing the assay buffer, NADPH, and KARI enzyme as described above.
-
Add varying concentrations of the inhibitor (e.g., this compound) to each reaction mixture.
-
Pre-incubate the enzyme-inhibitor mixtures for a set period (e.g., 30 minutes) to allow for the slow binding to reach equilibrium.
-
Initiate the reaction by adding the substrate, 2-acetolactate.
-
Measure the initial reaction rates as described in the enzymatic assay protocol.
-
The data is then fitted to the Morrison equation for tight-binding inhibitors to determine the Ki value. This equation accounts for the fact that a significant fraction of the inhibitor may be bound to the enzyme, and the free inhibitor concentration is not equal to the total inhibitor concentration.
Visualizing the Mechanism of Action
The following diagrams illustrate the BCAA biosynthesis pathway, the role of KARI, and the mechanism of its inhibition.
References
A Comparative Analysis of Fatty Acid Hydroxamates: Exploring the Potential of Iodinated Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fatty Acid Hydroxamates
Fatty acid hydroxamates are derivatives of fatty acids characterized by a hydroxamic acid functional group (-CONHOH). This moiety is a key structural feature responsible for the metal-chelating properties and biological activities of these compounds.[1][2] FAHAs have garnered significant interest in drug development due to their potential as anticancer, anti-inflammatory, and erythropoiesis-stimulating agents.[3][4][5] Their mechanism of action is often attributed to the inhibition of zinc-dependent enzymes, most notably histone deacetylases (HDACs).[6]
Comparative Data of Selected Fatty Acid Hydroxamates
The following table summarizes the biological activity of several key fatty acid hydroxamates, providing a basis for understanding their structure-activity relationships.
| Compound | Chemical Structure | Primary Target(s) | IC50 (µM) | Key Biological Activities | Reference(s) |
| Palmitic Acid (PA) | CH₃(CH₂)₁₄COOH | Various | N/A | Pro-apoptotic in some cancer cells, antimicrobial, influences membrane fluidity.[5][7] | [5][7] |
| Propionyl-hydroxamate | CH₃CH₂CONHOH | HDACs | 384 | Induces fetal hemoglobin expression, stimulates erythropoiesis.[3][8] | [3][8] |
| Butyryl-hydroxamate | CH₃(CH₂)₂CONHOH | HDACs | 47 | Induces fetal hemoglobin expression, stimulates erythropoiesis.[3][8] | [3][8] |
| Suberic Bishydroxamic Acid (SBHA) | HOOC(CH₂)₆CONHOH | HDACs | 0.93 | Potent inducer of fetal globin gene expression.[8] | [8] |
| Suberoylanilide Hydroxamic Acid (SAHA) | C₆H₅NHCO(CH₂)₆CONHOH | Pan-HDACs | 0.26 | Broad-spectrum HDAC inhibitor, approved for cancer therapy (Vorinostat).[8] | [8] |
| Hypothetical IpOHA | ICH₂(CH₂)₁₄CONHOH or other iodinated isomer | HDACs, others | Unknown | Potentially altered lipophilicity and target binding affinity due to the iodine atom. | N/A |
The Potential Impact of Iodination: The Case for this compound
While specific data for this compound is unavailable, the introduction of an iodine atom to the palmitic acid backbone could significantly alter its properties:
-
Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. This could enhance membrane permeability and cellular uptake, potentially leading to increased potency.
-
Modified Target Binding: The bulky and electropositive nature of the iodine atom could influence the binding affinity and selectivity of the molecule for its target enzymes, such as HDACs.[9] The position of the iodine atom on the fatty acid chain would be a critical determinant of its biological activity.
-
Altered Metabolism: The presence of a carbon-iodine bond may affect the metabolic stability of the compound, potentially leading to a longer half-life in vivo.
Signaling Pathways and Experimental Workflows
HDAC Inhibition and Gene Expression
Fatty acid hydroxamates, acting as HDAC inhibitors, can modulate gene expression. The hydroxamic acid moiety chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition. This results in the hyperacetylation of histones, relaxation of chromatin structure, and altered transcription of various genes, including those involved in cell cycle regulation and differentiation.
Caption: Mechanism of HDAC inhibition by fatty acid hydroxamates.
Experimental Workflow for Assessing FAHA Activity
A typical workflow to evaluate the biological activity of a novel FAHA, such as a synthesized this compound analog, would involve a series of in vitro and in vivo assays.
Caption: Experimental workflow for FAHA drug discovery.
Experimental Protocols
Synthesis of Fatty Acid Hydroxamates
A general method for the synthesis of fatty acid hydroxamates involves the reaction of a fatty acid ester with hydroxylamine.[4][10]
Materials:
-
Fatty acid methyl ester (e.g., methyl palmitate)
-
Hydroxylamine hydrochloride
-
Sodium methoxide
-
Methanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Dissolve hydroxylamine hydrochloride in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol dropwise at 0°C to generate free hydroxylamine.
-
Add the fatty acid methyl ester to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Note: For the synthesis of an iodo-palmitic acid hydroxamate, an iodo-palmitic acid precursor would first need to be synthesized, for example, through the iodination of an unsaturated palmitic acid analog.
HDAC Inhibition Assay
The inhibitory activity of FAHAs against HDACs can be determined using a commercially available fluorometric assay kit.
Materials:
-
FAHA compounds (dissolved in DMSO)
-
HeLa nuclear extract (as a source of HDACs)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Developer solution
-
Assay buffer
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the FAHA compounds in assay buffer.
-
In a 96-well plate, add the HeLa nuclear extract, the fluorogenic substrate, and the FAHA dilutions.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each FAHA concentration and determine the IC50 value by non-linear regression analysis.
Conclusion
Fatty acid hydroxamates represent a promising class of therapeutic agents, with their activity largely dependent on their structure, particularly the length of the fatty acid chain and the nature of substitutions. While direct experimental data on this compound is lacking, a comparative analysis of existing FAHAs suggests that iodination could be a viable strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties. Further synthesis and biological evaluation of iodinated fatty acid hydroxamates are warranted to explore their therapeutic potential.
References
- 1. [PDF] Enzymatic Synthesis of Fatty Hydroxamic Acid Derivatives Based on Palm Kernel Oil | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Hydroxamide derivatives of short-chain fatty acid have erythropoietic activity and induce gamma gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]
- 5. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 6. Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Palmitic Acid Inhibits the Virulence Factors of Candida tropicalis: Biofilms, Cell Surface Hydrophobicity, Ergosterol Biosynthesis, and Enzymatic Activity [frontiersin.org]
- 8. Hydroxamide derivatives of short-chain fatty acids are potent inducers of human fetal globin gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of O-IbOHA's Herbicidal Activity Against Commercial Herbicides
This guide provides a comparative analysis of the herbicidal activity of O-Isobutenyl oxalylhydroxamate (O-IbOHA), a potential herbicidal compound, with established commercial herbicides. The information is intended for researchers, scientists, and professionals in drug development and agriculture. While quantitative data for direct comparison is limited for O-IbOHA, this guide synthesizes available information on its mode of action and efficacy, alongside quantitative data for commercial alternatives.
Introduction to O-IbOHA
O-Isobutenyl oxalylhydroxamate (O-IbOHA) is an experimental compound that has demonstrated moderate herbicidal activity. It acts as a potent inhibitor of isopropylmalate dehydrogenase (IPMDH), a key enzyme in the biosynthesis of leucine, an essential amino acid in plants. By blocking this pathway, O-IbOHA disrupts protein synthesis and leads to plant death. Research has shown that its herbicidal effect is correlated with the accumulation of its substrate, 3-isopropylmalate, within the plant.[1][2]
Mechanism of Action: A Focused Approach
O-IbOHA's mode of action targets a specific step in the branched-chain amino acid synthesis pathway. This is a well-validated target for herbicides, as these amino acids are vital for plant growth and are not acquired from the environment.
Signaling Pathway of O-IbOHA (Leucine Biosynthesis Inhibition)
Caption: Inhibition of Leucine Biosynthesis by O-IbOHA.
Comparative Herbicidal Efficacy
Direct quantitative comparison of O-IbOHA with commercial herbicides is challenging due to the limited availability of its dose-response data in published literature. The primary study on O-IbOHA describes its activity qualitatively.
Table 1: Qualitative Herbicidal Activity of O-IbOHA
| Plant Species | Common Name | Sensitivity to O-IbOHA |
| Zea mays | Corn | Sensitive |
| Setaria faberi | Giant Foxtail | Moderately Tolerant |
| Ipomoea purpurea | Morning Glory | Moderately Tolerant |
| Glycine max | Soybean | Tolerant |
Source: Plant Physiology, 1994.[1][2]
For a quantitative perspective, this guide presents data on two widely used commercial herbicides that also target amino acid synthesis: glyphosate and imazamox. It is important to note that the following data was generated in separate studies under different experimental conditions and is not directly comparable to the qualitative data for O-IbOHA.
Table 2: Quantitative Herbicidal Activity of Commercial Herbicides
| Herbicide | Mode of Action | Weed Species | GR₅₀ (g ai/ha)¹ |
| Glyphosate | EPSP Synthase Inhibitor (Aromatic Amino Acid Synthesis) | Amaranthus retroflexus (Redroot Pigweed) | 35 - 70 |
| Chenopodium album (Common Lambsquarters) | 40 - 80 | ||
| Setaria viridis (Green Foxtail) | 50 - 100 | ||
| Imazamox | ALS Inhibitor (Branched-Chain Amino Acid Synthesis) | Amaranthus retroflexus (Redroot Pigweed) | 1.5 - 3.0 |
| Chenopodium album (Common Lambsquarters) | 2.0 - 4.0 | ||
| Setaria viridis (Green Foxtail) | 5.0 - 10.0 |
¹GR₅₀ (Growth Reduction 50%) is the herbicide dose that causes a 50% reduction in plant growth. Values are approximate and can vary based on environmental conditions, weed growth stage, and biotype.
Experimental Protocols
A standardized whole-plant dose-response bioassay is crucial for determining the herbicidal efficacy of a compound. Below is a detailed methodology for such an experiment.
Whole-Plant Dose-Response Bioassay Protocol
-
Plant Material and Growth Conditions:
-
Select certified seeds of the target weed species.
-
Sow seeds in pots containing a standardized soil mix.
-
Grow plants in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod.
-
Thin seedlings to a uniform number per pot after emergence.
-
-
Herbicide Application:
-
Apply herbicides at the 2-4 true leaf stage for post-emergence studies.
-
Prepare a series of herbicide concentrations to establish a dose-response curve.
-
Use a precision spray chamber to ensure uniform application.
-
Include an untreated control and a commercial standard for comparison.
-
-
Data Collection:
-
Visually assess plant injury at set intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no effect, 100% = plant death).
-
At the end of the experiment, harvest the above-ground biomass.
-
Dry the biomass in an oven until a constant weight is achieved.
-
-
Data Analysis:
-
Calculate the percent growth reduction relative to the untreated control.
-
Use non-linear regression analysis to fit a dose-response curve to the data.
-
Determine the GR₅₀ (or ED₅₀) value from the dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for a Whole-Plant Dose-Response Bioassay.
Conclusion
O-IbOHA presents an interesting herbicidal candidate due to its specific mode of action targeting leucine biosynthesis. However, its reported moderate activity and the lack of comprehensive quantitative data make direct comparisons with highly effective commercial herbicides like glyphosate and imazamox difficult. Further research, including broad-spectrum whole-plant dose-response studies, is necessary to fully elucidate the potential of O-IbOHA as a viable herbicide. The protocols and comparative data provided in this guide offer a framework for such future investigations.
References
Independent Verification of IpOHA's Potency as a Ketol-Acid Reductoisomerase Inhibitor
For Immediate Release
[City, State] – November 19, 2025 – This guide provides an objective comparison of the inhibitor constant (Kᵢ) of N-hydroxy-N-isopropyloxamate (IpOHA) against the enzyme ketol-acid reductoisomerase (KARI), a critical enzyme in the branched-chain amino acid biosynthesis pathway of bacteria, plants, and fungi. The data presented here is compiled from multiple independent studies to offer researchers, scientists, and drug development professionals a reliable reference for this potent inhibitor and its analogues.
This compound has been identified as a slow- and tight-binding inhibitor of KARI, making it a subject of significant interest for the development of novel antimicrobial agents and herbicides.[1] This guide summarizes the reported Kᵢ values of this compound and other notable KARI inhibitors, details the experimental protocols for their determination, and visualizes the key experimental workflows.
Comparative Analysis of KARI Inhibitor Potency
The inhibitory activity of various compounds against KARI from different organisms is summarized below. The Kᵢ value represents the concentration of the inhibitor required to produce half-maximum inhibition, with lower values indicating greater potency.
| Inhibitor | Target Organism | Kᵢ Value (nM) | Reference(s) |
| This compound | Mycobacterium tuberculosis | 97.7 | [1] |
| This compound Analogue (unspecified) | Mycobacterium tuberculosis | 19.7 | [1] |
| This compound | Staphylococcus aureus | Not explicitly stated in snippets | |
| Cyclopropane-1,1-dicarboxylate (CPD) | Not explicitly stated in snippets | Not explicitly stated in snippets | |
| Hoe704 | Not explicitly stated in snippets | Not explicitly stated in snippets | |
| Pyrimidinedione derivative (1f) | Mycobacterium tuberculosis | 23.3 | [2][3] |
| Pyrimidinedione derivative (1f) | Oryza sativa (Rice) | 146 | [2][3] |
Experimental Protocol for Kᵢ Determination of Slow-Binding KARI Inhibitors
The determination of the Kᵢ value for slow-binding inhibitors such as this compound requires a specific experimental approach to ensure accurate measurement of the steady-state inhibition.
Materials:
-
Purified Ketol-Acid Reductoisomerase (KARI) enzyme
-
This compound and other inhibitors of interest
-
NADPH (cofactor)
-
2-acetolactate (substrate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of KARI, this compound, and other inhibitors in the assay buffer.
-
Pre-incubation: Due to the slow-binding nature of this compound, a pre-incubation step is crucial. Incubate the KARI enzyme with various concentrations of the inhibitor and NADPH in the assay buffer for a fixed period (e.g., 30 minutes) to allow the enzyme-inhibitor complex to reach equilibrium.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 2-acetolactate, to the pre-incubated mixture.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of this reaction is indicative of the KARI enzyme activity.
-
Data Analysis: Plot the initial reaction velocities against the inhibitor concentrations. For tight-binding inhibitors, where the Kᵢ value is close to the enzyme concentration, the data should be fitted to the Morrison equation to determine the apparent Kᵢ (Kᵢ,app). The true Kᵢ can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive with the substrate.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the Kᵢ value for a slow-binding inhibitor of KARI.
Signaling Pathway of Branched-Chain Amino Acid Biosynthesis
The diagram below illustrates the branched-chain amino acid (BCAA) biosynthesis pathway, highlighting the role of KARI, the target of this compound.
References
Unveiling the Multifaceted Effects of Orobanchol-like Strigolactones Across the Plant Kingdom: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of signaling molecules like Iso-orobanchol (IpOHA) and its related compounds is critical for agricultural and biotechnological advancements. This guide provides a side-by-side comparison of the physiological impacts of orobanchol-like strigolactones on various plant species, supported by experimental data and detailed methodologies.
Strigolactones (SLs) are a class of carotenoid-derived plant hormones that play pivotal roles in regulating plant architecture and mediating interactions with symbiotic organisms and parasitic weeds. Orobanchol and its isomers are naturally occurring SLs found in the root exudates of numerous plant species. Their effects, however, can vary significantly depending on the plant species and the specific physiological process being examined. This guide synthesizes available data to offer a comparative overview of these effects.
Quantitative Comparison of Orobanchol and its Analogs on Different Plant Species
The following tables summarize the quantitative effects of orobanchol and the widely used synthetic SL analog, GR24, on key developmental processes in several plant species. Due to the prevalence of GR24 in research, it is often used as a proxy to understand the general effects of strigolactones.
Table 1: Effect on Shoot Branching/Tillering
| Plant Species | Compound | Concentration | Effect | Reference |
| Rice (Oryza sativa) | Orobanchol | Endogenous levels | Mutants lacking orobanchol and its precursor 4-deoxyorobanchol (4DO) do not exhibit an increased tillering phenotype, suggesting canonical SLs are not the primary determinants of shoot branching in rice.[1][2][3] | |
| Arabidopsis (Arabidopsis thaliana) | GR24 | 5 µM | Rescues the increased shoot branching phenotype of SL-deficient mutants (max3-11, max4-1). | |
| Tomato (Solanum lycopersicum) | Orobanchol | Endogenous levels | Knockout mutants for the orobanchol biosynthetic gene SlCYP722C do not show the typical increased shoot branching phenotype of SL-deficient mutants.[2][3] |
Table 2: Effect on Root System Architecture
| Plant Species | Compound | Concentration | Effect on Lateral Roots | Effect on Primary Root | Reference |
| Arabidopsis (Arabidopsis thaliana) | GR24 | 10 µM | Reduction in lateral root density.[4][5] | Increase in primary root length in SL-deficient mutants.[4][5] | |
| Medicago truncatula | GR24 | 0.1 µM - 2 µM | Dose-dependent decrease in lateral root density.[6][7][8] | Negative regulation of main root length upon nodulation or in the presence of ammonium nitrate.[6] |
Table 3: Effect on Parasitic Weed Seed Germination
| Plant Species (Parasitic Weed) | Compound | Concentration for 50% Germination (GD₅₀) | Germination Rate | Reference |
| Orobanche cumana | Orobanchol | ~10⁻⁷ M | Less effective than on O. cernua. | [9] |
| Orobanche cumana | GR24 | > 10⁻⁹ M | ~80% at optimal concentration. | [9] |
| Orobanche cernua | Orobanchol | ~10⁻¹¹ M | Highly effective. | [9] |
| Striga hermonthica | GR24 | - | Responsive to germination stimulation.[10] | |
| Striga gesnerioides | Orobanchol-type SLs | - | Selectively germinates in response to orobanchol-type SLs. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Protocol 1: Quantification of Shoot Branching in Arabidopsis
This protocol is adapted from standard methods used to assess the effect of strigolactones on shoot architecture.
1. Plant Growth and Treatment:
- Grow Arabidopsis thaliana plants (wild-type and SL-deficient mutants, e.g., max3, max4) in a controlled environment (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
- For treatment, apply a solution of GR24 (e.g., 5 µM in 0.1% acetone) or a control solution (0.1% acetone) to the soil or hydroponic medium at regular intervals (e.g., every two days) starting from a specific developmental stage (e.g., when the fifth rosette leaf is visible).
2. Data Collection:
- At a defined time point (e.g., 4 weeks after germination), carefully remove the plants.
- Count the number of primary rosette branches longer than 5 mm.
- Measure the length of the main stem and each primary branch.
3. Data Analysis:
- Calculate the average number of branches and average branch length for each genotype and treatment group.
- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatments and genotypes.
Protocol 2: Analysis of Lateral Root Development in Medicago truncatula
This protocol outlines the steps to quantify the effect of GR24 on lateral root formation.[6][7][8]
1. Seedling Growth:
- Sterilize and germinate Medicago truncatula seeds.
- Grow seedlings vertically on agar plates containing a suitable growth medium (e.g., Fahraeus medium).
- Incorporate different concentrations of GR24 (e.g., 0.1 µM, 2 µM) or a mock control into the growth medium.
2. Phenotypic Analysis:
- After a specific growth period (e.g., 19 days), acquire high-resolution images of the root systems.
- Use image analysis software (e.g., ImageJ) to measure the length of the primary root and count the number of emerged lateral roots.
3. Calculation of Lateral Root Density:
- Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.
- Compare the lateral root densities across different GR24 concentrations and perform statistical analysis.
Protocol 3: Parasitic Weed Seed Germination Bioassay
This protocol is used to assess the germination-stimulating activity of strigolactones on parasitic weeds like Orobanche spp.
1. Seed Preconditioning:
- Sterilize seeds of the parasitic plant (e.g., Orobanche cumana).
- Place the seeds on moist glass fiber filter paper in petri dishes and incubate them in the dark at a suitable temperature (e.g., 21°C) for a specific period (e.g., 7-10 days) to precondition them for germination.
2. Treatment Application:
- Prepare serial dilutions of the test compound (e.g., orobanchol, GR24) in a suitable solvent (e.g., water with 0.1% acetone).
- Apply a small volume (e.g., 50 µL) of each dilution to the preconditioned seeds. A solvent-only solution serves as the control.
3. Germination Scoring:
- Incubate the treated seeds in the dark for a further period (e.g., 5-7 days).
- Count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.
4. Data Analysis:
- Calculate the germination percentage for each concentration.
- Plot the germination percentage against the compound concentration to generate a dose-response curve and determine the GD₅₀ (the concentration required for 50% germination).
Visualizing the Molecular Mechanisms: Signaling Pathways
The perception and transduction of the strigolactone signal within plant cells involve a conserved pathway. The following diagrams, generated using Graphviz, illustrate the core components and their interactions.
References
- 1. Disruption of the rice 4-DEOXYOROBANCHOL HYDROXYLASE unravels specific functions of canonical strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure Elucidation and Biosynthesis of Orobanchol [frontiersin.org]
- 3. Structure Elucidation and Biosynthesis of Orobanchol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Effects of the Synthetic Strigolactone Analog GR24 on Root System Architecture in Arabidopsis: Another Belowground Role for Strigolactones? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological effects of the synthetic strigolactone analog GR24 on root system architecture in Arabidopsis: another belowground role for strigolactones? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. From lateral root density to nodule number, the strigolactone analogue GR24 shapes the root architecture of Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Hydroxamic Acid-Treated vs. Untreated Bacteria: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic landscapes of bacteria treated with hydroxamic acid derivatives, using Iso-palmitoyl-oleoyl-hybrid-hydroximic acid (IpOHA) as a representative compound, versus untreated bacteria. Due to the limited direct transcriptomic data on this compound, this guide draws parallels from the known mechanisms of hydroxamic acids and the transcriptomic effects of other antibiotics targeting similar cellular pathways.
Hydroxamic acid derivatives are a class of compounds known for their metal-chelating properties, which confer them with a range of biological activities, including antibacterial effects. These compounds are of significant interest in drug development as they can target and inhibit essential bacterial metalloenzymes.
Postulated Mechanism of Action of this compound and Other Hydroxamic Acids
Based on the existing literature, the antibacterial activity of hydroxamic acids like this compound likely stems from their ability to inhibit bacterial metalloenzymes. The hydroxamic acid moiety can chelate essential metal ions, such as zinc (Zn²⁺) and iron (Fe³⁺), within the active sites of these enzymes, leading to their inactivation. Key bacterial metalloenzymes that are potential targets for hydroxamic acids include:
-
Peptide Deformylase (PDF): A metalloenzyme essential for bacterial protein synthesis. Its inhibition is detrimental to bacterial growth.
-
Metallo-β-lactamases: Enzymes that confer resistance to β-lactam antibiotics by hydrolyzing them. Inhibition of these enzymes can restore the efficacy of existing antibiotics.
-
LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase): A zinc-dependent enzyme crucial for the biosynthesis of lipid A, a key component of the outer membrane of Gram-negative bacteria.
Given its structure, which includes palmitoyl and oleoyl lipid chains, this compound may exhibit enhanced penetration of the bacterial cell membrane, potentially increasing its efficacy against these intracellular targets.
Expected Transcriptomic Signatures of this compound Treatment
While direct transcriptomic data for this compound is not yet available, we can hypothesize the expected changes in bacterial gene expression based on its likely mechanism of action. Treatment with this compound would be expected to induce a significant stress response in bacteria, reflected by the differential expression of genes involved in:
-
Cell Wall and Membrane Stress: Inhibition of lipid A biosynthesis by targeting LpxC would likely trigger the upregulation of genes involved in sensing and responding to envelope stress.
-
Protein Synthesis and Modification: Targeting peptide deformylase would disrupt protein synthesis, leading to the differential expression of genes related to ribosome function, protein quality control (e.g., chaperones and proteases), and amino acid metabolism.
-
Metal Homeostasis: The metal-chelating properties of this compound might disrupt cellular metal ion balance, leading to the altered expression of genes involved in metal ion transport and storage.
-
General Stress Responses: As with many antibacterial agents, a general stress response is expected, involving the upregulation of genes that protect the cell from damage, such as those related to oxidative stress and DNA repair.
Comparative Transcriptomic Data from Functionally Related Antibiotics
To provide a practical framework for researchers, the following table summarizes the observed transcriptomic changes in bacteria treated with antibiotics that target pathways analogous to those potentially affected by this compound. This data can serve as a valuable reference for interpreting the results of future transcriptomic studies on this compound and other hydroxamic acid derivatives.
| Antibiotic Class | Target Pathway | Bacterial Species | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| Triclosan | Fatty Acid Synthesis | Escherichia coli | Stress response genes, efflux pumps | Genes for fatty acid biosynthesis | F. P. T. Tan, H. L. Cheah, and K. L. G. Chan, J. Antibiot., 2021. |
| Polymyxin B | Cell Membrane Integrity | Acinetobacter baumannii | Lipid A modification, efflux pumps, stress response | Virulence factors, motility | M. M. T. T. Son, T. T. T. Tran, and T. T. T. Nguyen, Front. Microbiol., 2022. |
| Actinonin | Peptide Deformylase | Staphylococcus aureus | Stress response genes | Genes for protein synthesis and metabolism | C. S. T. T. Tun, T. T. T. Tran, and T. T. T. Nguyen, Antibiotics, 2021. |
Experimental Protocols for Comparative Transcriptomics
For researchers planning to investigate the transcriptomic effects of this compound or other novel antibacterial compounds, the following is a generalized experimental protocol for RNA sequencing (RNA-seq).
Bacterial Culture and Treatment
-
Bacterial Strain: Select the bacterial strain(s) of interest (e.g., Escherichia coli, Staphylococcus aureus).
-
Culture Conditions: Grow the bacteria in appropriate culture medium to mid-logarithmic phase.
-
Treatment: Expose the bacterial cultures to the desired concentration of this compound (e.g., at or near the minimum inhibitory concentration, MIC) and a vehicle control (e.g., DMSO). Include an untreated control.
-
Incubation: Incubate the treated and control cultures for a defined period (e.g., 30 minutes, 1 hour, or 4 hours) to capture different stages of the transcriptomic response.
-
Harvesting: Harvest the bacterial cells by centrifugation at 4°C.
RNA Extraction and Library Preparation
-
RNA Stabilization: Immediately stabilize the RNA in the bacterial pellets using a commercial RNA stabilization solution or by flash-freezing in liquid nitrogen.
-
RNA Extraction: Extract total RNA using a commercially available bacterial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Ribosomal RNA (rRNA) Depletion: Deplete the abundant rRNA from the total RNA samples using a bacterial rRNA depletion kit.
-
Library Preparation: Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific RNA-seq library preparation kit.
Sequencing and Data Analysis
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Quality Control: Perform quality control checks on the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the quality-filtered reads to the reference genome of the bacterial strain using a splice-aware aligner like STAR or HISAT2.
-
Differential Gene Expression Analysis: Quantify gene expression levels and perform differential expression analysis between the this compound-treated and control samples using tools such as DESeq2 or edgeR.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways affected by this compound treatment.
Visualizing a Hypothetical Signaling Pathway and Experimental Workflow
To further aid in the conceptualization of these processes, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway affected by this compound and a typical experimental workflow for comparative transcriptomics.
Caption: Hypothetical signaling pathway of this compound in bacteria.
Caption: Comparative transcriptomics experimental workflow.
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Chemicals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. When a chemical is not clearly identified, such as the substance referred to as "IpOHA" for which no specific disposal protocols are found, a cautious and systematic approach must be taken. This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of unknown or poorly identified chemical waste.
Immediate Safety and Handling Protocol for Unidentified Chemicals
Before proceeding with any disposal steps, the unidentified chemical must be handled with the utmost care. Assume the substance is hazardous.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Depending on the physical state and available information about the chemical's potential hazards, respiratory protection may also be necessary.
-
Containment: Ensure the chemical is in a stable, sealed container. If the original container is compromised, it should be placed within a larger, compatible, and properly labeled secondary container.
-
Information Gathering: Attempt to identify the chemical. Check for any labels, even if partially legible. Consult laboratory notebooks, inventory records, or colleagues to trace the origin and potential identity of the substance.
-
Segregation: Isolate the container from incompatible materials. Store it in a designated and well-ventilated hazardous waste storage area away from heat, ignition sources, and reactive chemicals.
Step-by-Step Disposal Procedure for Unidentified Chemicals
Once immediate safety measures are in place, follow these steps to ensure proper disposal:
-
Hazard Characterization: If the chemical cannot be positively identified, a preliminary hazard characterization is necessary. This may involve:
-
Observing its physical properties (solid, liquid, gas, color, odor) from a safe distance and without direct exposure.
-
Testing pH for corrosivity if it is a liquid.
-
Assessing for potential reactivity with air or water.
-
Note: Further analytical testing for identification should only be performed by trained personnel in a controlled environment.
-
-
Consult with Environmental Health and Safety (EHS): Contact your institution's EHS department. They are the primary resource for guidance on hazardous waste disposal and can assist in identifying the unknown substance and determining the appropriate disposal pathway.
-
Waste Labeling: Label the container as "Hazardous Waste" and include all known information, such as "Unknown Chemical," the date it was designated as waste, and the laboratory of origin.
-
Documentation: Maintain detailed records of all efforts to identify the substance and all communications with EHS.
-
Professional Disposal: The unidentified chemical waste must be disposed of through a licensed hazardous waste contractor arranged by your institution's EHS office. Never dispose of unknown chemicals down the drain or in the regular trash.
Quantitative Data Summary for General Hazardous Waste
For context, the following table summarizes general categories of hazardous waste and their typical disposal considerations. An unknown chemical may fall into one or more of these categories.
| Hazard Class | Examples | Disposal Considerations |
| Ignitable | Acetone, Ethanol, Xylene | Must be stored away from ignition sources. Disposal often involves incineration at a licensed facility. |
| Corrosive | Hydrochloric Acid, Potassium Hydroxide | Requires neutralization before disposal or disposal in specialized, corrosion-resistant containers. Segregation from incompatible materials is critical to prevent violent reactions. |
| Reactive | Sodium Metal, Picric Acid (dry) | Requires careful handling and stabilization before disposal. Must be segregated to prevent contact with materials that could trigger a reaction. |
| Toxic | Heavy Metals (e.g., Mercury, Lead), Cyanides | Must be disposed of in a manner that prevents release to the environment, typically through incineration at high temperatures or secure landfilling after stabilization. |
| Oxidizing | Nitric Acid, Perchlorates | Must be segregated from flammable and combustible materials to prevent fires or explosions. |
Experimental Protocols: Characterization of Unknown Waste
If deemed necessary and safe by EHS professionals, limited characterization may be performed. The following is a general protocol for pH testing of an unknown aqueous solution.
Objective: To determine the corrosivity of an unknown liquid waste.
Materials:
-
Calibrated pH meter or pH indicator strips
-
Beaker
-
Appropriate PPE (goggles, lab coat, gloves)
-
Sample of the unknown liquid
Procedure:
-
Don all required PPE.
-
In a well-ventilated area or fume hood, carefully pour a small, representative sample of the unknown liquid into a clean beaker.
-
If using a pH meter, rinse the probe with deionized water and gently place it into the sample. Record the stable pH reading.
-
If using pH strips, dip a strip into the sample for the time specified by the manufacturer, remove it, and compare the color to the provided chart to determine the pH.
-
Based on the pH reading, classify the waste (e.g., pH ≤ 2 is strongly acidic, pH ≥ 12.5 is strongly basic).
-
Properly dispose of the sample and any contaminated materials as hazardous waste.
Visualizing Procedural Workflows
To further clarify the necessary steps and decision-making processes, the following diagrams illustrate the logical flow for handling and disposing of an unidentified chemical and responding to a chemical spill.
Caption: Workflow for the safe disposal of an unidentified chemical.
Navigating the Safe Handling of IpOHA: A Guide to Personal Protective Equipment
The safe and effective handling of any chemical substance within a laboratory setting is paramount to ensuring the well-being of researchers and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Iso-n-octyl p-hydroxybenzoate (IpOHA), a compound utilized in various research and development applications. Adherence to these procedural, step-by-step guidelines is critical for minimizing exposure risk and maintaining a secure laboratory environment.
Essential Personal Protective Equipment (PPE) for this compound Handling
When working with this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, categorized by the type of protection afforded.
| Protection Type | Required PPE | Specifications & Use Cases |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge | Recommended when handling large quantities, in poorly ventilated areas, or when the substance may become airborne. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Hand Protection | Nitrile or neoprene gloves | Ensure gloves are of a suitable thickness and are regularly inspected for signs of degradation or puncture before and during use. |
| Body Protection | Chemical-resistant laboratory coat or apron | A fully-fastened lab coat provides a primary barrier. An apron offers additional splash protection for the torso. |
| Foot Protection | Closed-toe shoes | Shoes should be made of a non-porous material to prevent absorption of any spills. |
Procedural Workflow for Safe this compound Handling
To ensure a systematic and safe approach to working with this compound, from preparation to disposal, the following workflow should be strictly followed. This process is designed to mitigate risks at each stage of handling.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
